molecular formula C23H24FN3O3 B1193726 VU6001192

VU6001192

Cat. No.: B1193726
M. Wt: 409.46
InChI Key: MIESVVLHUFOIOH-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6001192 is a mGlu2 negative allosteric modulator

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.46

IUPAC Name

6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+

InChI Key

MIESVVLHUFOIOH-GASCZTMLSA-N

SMILES

O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU6001192;  VU 6001192;  VU-6001192

Origin of Product

United States

Foundational & Exploratory

Advancing Schizophrenia Therapeutics: A Technical Guide to Evaluating VU6001192 in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Schizophrenia remains a debilitating psychiatric disorder characterized by a complex interplay of positive, negative, and cognitive symptoms.[1][2] For decades, therapeutic strategies have predominantly revolved around the modulation of dopaminergic systems, which, while effective for positive symptoms, often leave negative and cognitive deficits unaddressed and can be accompanied by significant side effects.[3][4][5] This has spurred the exploration of novel neurochemical pathways, with the muscarinic cholinergic system, specifically the M1 and M4 acetylcholine receptors, emerging as a highly promising target.[3][6][7] This technical guide provides an in-depth framework for the preclinical evaluation of VU6001192, a selective M1 and M4 muscarinic receptor agonist, as a potential therapeutic agent for schizophrenia. We will delve into the scientific rationale for targeting these receptors, provide detailed, field-proven protocols for assessing the compound's efficacy across the three core symptom domains of schizophrenia in established rodent models, and offer insights into the interpretation of key experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of antipsychotic therapies.

Introduction: The Scientific Rationale for Targeting M1 and M4 Receptors in Schizophrenia

The limitations of current antipsychotics, which primarily act as dopamine D2 receptor antagonists, have created a critical need for innovative therapeutic approaches.[4][5] The muscarinic hypothesis of schizophrenia posits that dysfunction within the cholinergic system contributes significantly to the cognitive and psychotic symptoms of the disorder.[3] M1 and M4 muscarinic acetylcholine receptors (mAChRs) are highly expressed in brain regions implicated in the pathophysiology of schizophrenia, including the prefrontal cortex, hippocampus, and striatum.[1][8][9]

  • M1 Receptors and Cognition: M1 receptors are predominantly located postsynaptically on neurons in the cortex and hippocampus.[10] They play a crucial role in enhancing neuronal excitability and facilitating synaptic plasticity, processes that are fundamental to learning and memory.[1][11] Activation of M1 receptors can potentiate N-methyl-D-aspartate (NMDA) receptor function, which is often dysregulated in schizophrenia and is critical for cognitive processes.[11] Therefore, M1 agonism is a rational strategy for addressing the cognitive impairments associated with schizophrenia (CIAS).[1]

  • M4 Receptors and Psychosis: M4 receptors are strategically located both presynaptically and postsynaptically in the striatum and other limbic regions.[12] Presynaptically, they act as autoreceptors on cholinergic interneurons, modulating acetylcholine release. Postsynaptically, they are found on dopamine D1 receptor-expressing medium spiny neurons.[12][13] Activation of M4 receptors can indirectly modulate dopamine and glutamate release, offering a novel mechanism to temper the hyperdopaminergic state believed to underlie the positive symptoms of schizophrenia without the direct and often problematic blockade of D2 receptors.[1][11][13]

The dual agonism of M1 and M4 receptors by compounds like this compound presents a compelling therapeutic strategy, with the potential to simultaneously address the cognitive deficits and psychotic symptoms of schizophrenia.[1][3]

Pharmacological Profile of this compound

This compound is a positive allosteric modulator (PAM) that selectively targets M1 and M4 muscarinic receptors. Allosteric modulators bind to a site on the receptor that is different from the orthosteric binding site for the endogenous ligand, acetylcholine.[9][11] This offers several advantages, including:

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes, allowing for the development of highly selective compounds and minimizing off-target effects.[9][11]

  • Preservation of Endogenous Signaling: PAMs enhance the effect of the natural neurotransmitter, acetylcholine, leading to a more physiological pattern of receptor activation compared to direct agonists.[11]

A comprehensive understanding of this compound's pharmacological properties is essential for designing and interpreting preclinical studies.

Table 1: Key Pharmacological Parameters of this compound (Hypothetical Data)

ParameterValueMethod
M1 Receptor EC50100 nMCalcium Mobilization Assay
M4 Receptor EC50150 nM[35S]GTPγS Binding Assay
Selectivity vs. M2, M3, M5>100-foldRadioligand Binding Assays
Brain Penetration (Brain/Plasma Ratio)2.5LC-MS/MS in Rodents
Half-life (t1/2) in Rats4 hoursPharmacokinetic Profiling

Preclinical Evaluation of this compound in Schizophrenia Models

A multi-tiered approach utilizing a battery of validated animal models is crucial to comprehensively assess the therapeutic potential of this compound. These models are designed to mimic the core symptom domains of schizophrenia: positive, negative, and cognitive symptoms.[14][15]

Models for Positive Symptoms

Positive symptoms, such as hallucinations and delusions, are often modeled in rodents by inducing a state of hyperdopaminergia.[15][16]

This widely used model assesses the ability of a compound to attenuate the increased locomotor activity induced by the psychostimulant amphetamine, which enhances dopamine release.[14][17][18]

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Challenge & Recording cluster_3 Phase 4: Data Analysis Habituation Place rodent in open field arena (60 min) Vehicle Administer Vehicle Habituation->Vehicle 30 min pre-treatment This compound Administer this compound (various doses) Habituation->this compound 30 min pre-treatment Amphetamine Administer Amphetamine (e.g., 1.5 mg/kg, s.c.) Vehicle->Amphetamine This compound->Amphetamine Recording Record locomotor activity (90 min) Amphetamine->Recording Analysis Compare distance traveled between groups Recording->Analysis

Caption: Workflow for the amphetamine-induced hyperlocomotion assay.

Step-by-Step Protocol:

  • Habituation: Individually house rodents in a novel open-field arena (e.g., 40 x 40 cm) for 60 minutes to allow for acclimation.

  • Pre-treatment: Administer this compound or vehicle (e.g., saline) via the appropriate route (e.g., subcutaneous, intraperitoneal) at predetermined doses.

  • Challenge: 30 minutes post-treatment, administer amphetamine (e.g., 1.5 mg/kg, s.c.).[19][20]

  • Data Acquisition: Immediately place the animal back into the open-field arena and record locomotor activity (e.g., total distance traveled, rearing frequency) for 90 minutes using an automated tracking system.

  • Data Analysis: Compare the locomotor activity between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate potential antipsychotic-like efficacy.[17][21]

PCP, an NMDA receptor antagonist, induces a broader range of schizophrenia-like symptoms in rodents, including hyperlocomotion, and is considered to have high predictive validity.[14][15][22]

Step-by-Step Protocol:

The protocol is similar to the amphetamine-induced hyperlocomotion model, with the substitution of PCP (e.g., 3.2 mg/kg, s.c.) for amphetamine as the psychotomimetic challenge.[21] Repeated administration of PCP can produce a more robust and persistent behavioral phenotype.[15][21]

Models for Negative Symptoms

Negative symptoms, such as social withdrawal and anhedonia, are notoriously difficult to treat with current medications.[2] Rodent models for these symptoms often assess deficits in social interaction and motivation.[23][24]

This test evaluates the natural tendency of rodents to engage in social behavior. A reduction in social interaction is interpreted as a negative-like symptom.[23]

Step-by-Step Protocol:

  • Habituation: Habituate the test animal to a novel, dimly lit arena for 10 minutes on two consecutive days.

  • Test Session: On the third day, introduce a novel, unfamiliar "intruder" animal of the same sex and strain into the arena with the test animal.

  • Data Acquisition: Videotape the 10-minute interaction and score the duration of active social behaviors (e.g., sniffing, grooming, following) by a blinded observer.

  • Data Analysis: Compare the total time spent in social interaction between this compound-treated and vehicle-treated animals. An increase in social interaction time in the this compound group would suggest a therapeutic effect on social withdrawal.

This test is used to model anhedonia, the inability to experience pleasure. A diminished preference for a palatable sucrose solution over water is considered an anhedonic-like state.[25]

Step-by-Step Protocol:

  • Acclimation: Individually house rodents and provide them with two drinking bottles, one containing water and the other a 1% sucrose solution, for 48 hours.

  • Deprivation: Following acclimation, deprive the animals of fluids for 4 hours.

  • Test Session: Present the animals with pre-weighed bottles of water and 1% sucrose solution for 1 hour.

  • Data Calculation: Measure the consumption of each liquid and calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

  • Data Analysis: Compare the sucrose preference between this compound-treated and vehicle-treated groups. A significant increase in sucrose preference in the this compound group would indicate a potential amelioration of anhedonic-like behavior.

Models for Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia and a major predictor of functional outcome.[1] Animal models of cognitive dysfunction are essential for evaluating the pro-cognitive potential of new drugs.[26]

The NOR task assesses recognition memory, a cognitive domain frequently impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[22]

Experimental Workflow: Novel Object Recognition Task

G cluster_0 Day 1: Habituation cluster_1 Day 2: Training (T1) cluster_2 Day 2: Testing (T2) cluster_3 Data Analysis Habituation Allow free exploration of empty arena (10 min) Training Present two identical objects (5 min) Habituation->Training 24 hours Testing Present one familiar and one novel object (5 min) Training->Testing Inter-trial interval (e.g., 1 hour) Analysis Calculate Discrimination Index Testing->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) task.

Step-by-Step Protocol:

  • Habituation: On day 1, allow each rodent to freely explore an empty open-field arena for 10 minutes.

  • Training (T1): On day 2, place two identical objects in the arena and allow the animal to explore them for 5 minutes. Administer this compound or vehicle prior to this phase.

  • Testing (T2): After a defined inter-trial interval (e.g., 1 hour), return the animal to the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration.

  • Data Analysis: Score the time spent exploring each object. Calculate the Discrimination Index (DI) as: (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups. An increased DI in the this compound group would suggest pro-cognitive effects.[27]

This task assesses spatial working memory, another cognitive function impaired in schizophrenia. It relies on the rodent's natural tendency to alternate arm choices in a T-maze on successive trials.[23]

Step-by-Step Protocol:

  • Apparatus: A T-maze with a start arm and two goal arms.

  • Procedure: Place the rodent in the start arm and allow it to choose one of the goal arms. Once a choice is made, confine the animal to that arm for a brief period (e.g., 30 seconds).

  • Return: Immediately return the animal to the start arm for the next trial.

  • Scoring: A correct alternation is recorded if the animal chooses the opposite arm on the subsequent trial.

  • Data Analysis: Calculate the percentage of spontaneous alternations over a series of trials (e.g., 10-15 trials). A higher percentage of alternations indicates better working memory. Compare the performance of this compound-treated animals to vehicle-treated controls.

Assessing Target Engagement and Neurochemical Effects

To complement behavioral data, it is crucial to demonstrate that this compound is engaging its intended targets and modulating relevant neurochemical pathways in the brain.

In Vivo Microdialysis

Microdialysis allows for the sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[28]

Experimental Workflow: In Vivo Microdialysis

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Surgery Implant microdialysis probe in target brain region Recovery Allow for post-surgical recovery Surgery->Recovery Baseline Collect baseline dialysate samples Recovery->Baseline Treatment Administer this compound Baseline->Treatment Collection Collect post-treatment samples Treatment->Collection Analysis Analyze neurotransmitter levels (e.g., ACh, DA, Glu) via HPLC Collection->Analysis

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Step-by-Step Protocol:

  • Surgery: Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

  • Drug Administration: Administer this compound.

  • Post-treatment Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the samples for levels of acetylcholine, dopamine, and glutamate using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Interpretation: An increase in acetylcholine levels would confirm target engagement. Modulation of dopamine and glutamate levels would provide insights into the downstream effects of M1/M4 receptor activation.

Ex Vivo Receptor Occupancy

This technique determines the percentage of target receptors that are bound by the drug at a given dose and time point.

Step-by-Step Protocol:

  • Dosing: Administer this compound to a cohort of animals.

  • Tissue Collection: At a specific time point, euthanize the animals and rapidly dissect the brain regions of interest.

  • Homogenization and Incubation: Homogenize the tissue and incubate with a radiolabeled ligand that binds to M1 or M4 receptors.

  • Quantification: Measure the amount of radioligand binding and compare it to that in vehicle-treated animals to calculate the percentage of receptor occupancy.

Data Interpretation and Future Directions

The collective data from these preclinical studies will provide a comprehensive profile of this compound's therapeutic potential.

Table 2: Summary of Expected Outcomes and Interpretations

Symptom DomainBehavioral AssayExpected Outcome with this compoundInterpretation
Positive Amphetamine/PCP-Induced HyperlocomotionAttenuation of hyperlocomotionAntipsychotic-like efficacy
Negative Social Interaction TestIncreased social interaction timeAmelioration of social withdrawal
Sucrose Preference TestIncreased sucrose preferenceReduction of anhedonia-like behavior
Cognitive Novel Object RecognitionIncreased Discrimination IndexEnhancement of recognition memory
T-Maze AlternationIncreased spontaneous alternationsImprovement in spatial working memory

A successful preclinical profile for this compound would be characterized by efficacy across all three symptom domains, coupled with evidence of on-target activity and modulation of relevant neurotransmitter systems. Such a profile would strongly support the advancement of this compound into clinical development for the treatment of schizophrenia.

Future studies could explore the effects of chronic this compound administration to model long-term treatment and investigate its potential to reverse established deficits in neurodevelopmental models of schizophrenia. Furthermore, combining this compound with existing antipsychotics could be explored as a potential augmentation strategy.

Conclusion

The development of novel therapeutics for schizophrenia that address the full spectrum of symptoms is a critical unmet need. This compound, with its selective M1/M4 muscarinic receptor agonism, represents a promising departure from the traditional dopamine-centric approach. The comprehensive preclinical evaluation framework outlined in this guide provides a rigorous and scientifically sound pathway to thoroughly assess the therapeutic potential of this and similar compounds. By integrating behavioral, neurochemical, and pharmacokinetic data, researchers can build a robust data package to inform the progression of these novel agents into the clinic, offering new hope for patients with schizophrenia.

References

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  • Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed. (URL: [Link])

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Sources

role of VU6001192 in cholinergic signaling pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of VU6001192 and its Class in Cholinergic Signaling Pathways

Abstract

The selective modulation of individual muscarinic acetylcholine receptor (mAChR) subtypes presents a significant challenge in drug discovery due to the highly conserved nature of the orthosteric acetylcholine binding site. Positive Allosteric Modulators (PAMs), which bind to a distinct topographical site, offer a promising strategy to achieve subtype selectivity. This technical guide provides an in-depth exploration of this compound and its closely related analogs, a class of potent and selective M4 mAChR PAMs. We will dissect their mechanism of action, their impact on cholinergic and dopaminergic signaling, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these powerful tools to investigate M4 receptor pharmacology.

The Cholinergic System and the M4 Receptor Challenge

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is fundamental to a vast array of physiological processes, including learning, memory, attention, and motor control[1]. ACh exerts its effects through two receptor superfamilies: ionotropic nicotinic receptors and metabotropic muscarinic receptors (mAChRs)[2][3]. The mAChR family consists of five subtypes (M1-M5), which are all G protein-coupled receptors (GPCRs)[4].

  • M1, M3, M5 Receptors: Couple primarily through Gq/11 proteins to activate phospholipase C.

  • M2, M4 Receptors: Couple to Gi/o proteins to inhibit adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels[3][4].

The M4 receptor subtype is of particular therapeutic interest. It is highly expressed in key brain regions like the striatum and cortex, where it acts as a critical modulator of neurotransmission[5][6]. Functionally, M4 receptors serve as inhibitory autoreceptors on cholinergic neurons and also modulate the release of other neurotransmitters, most notably dopamine[3][7]. This positions the M4 receptor as a compelling target for neuropsychiatric disorders like schizophrenia, where dopamine dysregulation is a core feature[8].

However, the development of subtype-selective orthosteric agonists has been largely unsuccessful due to high sequence homology in the ACh binding pocket across all five subtypes, leading to off-target effects[9]. This challenge has catalyzed the search for allosteric modulators.

This compound and the Dawn of M4-Selective PAMs

Positive allosteric modulators (PAMs) represent a sophisticated approach to circumvent the issue of orthosteric site conservation[8]. A PAM binds to a receptor at a site distinct from the endogenous agonist binding pocket. By itself, a PAM has little to no intrinsic activity, but it enhances the affinity and/or efficacy of the endogenous agonist (ACh)[9]. This mechanism offers two key advantages:

  • Subtype Selectivity: Allosteric sites are less conserved across receptor subtypes, allowing for the design of highly selective molecules.

  • Spatio-temporal Precision: PAMs only amplify the physiological, spatially, and temporally controlled release of endogenous ACh, preserving the natural rhythm of neurotransmission.

This compound belongs to a class of thieno[2,3-b]pyridine-based compounds that are potent, selective, and CNS-penetrant M4 PAMs. While public domain data on this compound itself is limited, extensive research has been published on its close, structurally related, and pioneering analogs, VU0152100 and VU0467154, which serve as exemplary tool compounds for this class.

Data Presentation: Pharmacological Profile of M4 PAMs

The following table summarizes the key pharmacological parameters for representative compounds of this class, demonstrating their potency and selectivity.

CompoundParameterSpeciesValueReference
VU0152100 EC50 (Potency)Human M4380 nM[10]
Fold Shift in ACh PotencyHuman M421-fold[10]
Activity at M1, M2, M3, M5HumanNo activity[10]
VU0467154 pEC50 (Potency)Rat M47.75[11]
pEC50 (Potency)Human M46.2[11]
pEC50 (Potency)Cynomolgus M46.0[11]
Activity at M1, M2, M3, M5Rat, HumanNo potentiation[11]

Elucidating the Role of M4 PAMs: Experimental Approaches

A multi-tiered experimental strategy is essential to fully characterize the activity of an M4 PAM like this compound, from molecular interactions at the receptor to complex behavioral outcomes in vivo.

Part A: In Vitro Characterization Workflow

The initial characterization of a novel M4 PAM involves a series of in vitro assays to confirm its affinity, selectivity, and functional mechanism of action.

cluster_0 In Vitro Workflow for M4 PAM Characterization start Synthesize Compound (e.g., this compound) assay1 Radioligand Binding Assay (Selectivity & Affinity) start->assay1 assay2 Functional cAMP Assay (Potency & Efficacy) start->assay2 assay3 Calcium Mobilization Assay (Functional Potency) start->assay3 data_analysis Data Analysis (EC50, Ki, Fold-Shift) assay1->data_analysis assay2->data_analysis assay3->data_analysis

In Vitro Workflow for M4 PAM Characterization.

Causality: This assay is crucial to confirm that the compound binds to the target receptor and to determine its selectivity against other related receptors. Competition binding assays are used to calculate the inhibitory constant (Ki) of the test compound, providing a measure of its binding affinity.

Methodology:

  • Cell Membrane Preparation: Prepare cell membranes from CHO-K1 or HEK-293 cells stably expressing human M1, M2, M3, M4, or M5 receptors[12][13]. Homogenize cells in a cold lysis buffer and pellet membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of cell membrane preparation (e.g., 10-20 µg protein/well).

    • 50 µL of test compound (e.g., this compound) at various concentrations (e.g., 10-point, 1:3 serial dilution).

    • 50 µL of a selective M4 radioligand (e.g., [3H]VU6013720) at a concentration near its Kd[14][15].

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a non-selective muscarinic antagonist like atropine[14].

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium[12].

  • Harvesting: Terminate the reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[12].

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[12].

Causality: Since M4 is a Gi-coupled receptor, its activation by ACh leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. This assay functionally confirms the compound's mechanism as a PAM by measuring its ability to potentiate the ACh-mediated reduction in cAMP levels.

Methodology:

  • Cell Plating: Plate cells expressing the M4 receptor (e.g., CHO-hM4) into a 384-well assay plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • Prepare serial dilutions of the agonist, acetylcholine (ACh).

    • Add the test compound to the cells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a sub-maximal concentration of ACh (e.g., EC20) to all wells except the basal control. This step is often preceded by the addition of forskolin, an adenylyl cyclase activator, to create a stimulated cAMP window against which inhibition can be measured[16].

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen[16][17][18]. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Generate an ACh concentration-response curve in the absence and presence of a fixed concentration of the PAM. A leftward shift in the ACh curve indicates positive allosteric modulation.

    • Generate a PAM concentration-response curve in the presence of a fixed EC20 concentration of ACh to determine the PAM's EC50 (potency).

Part B: In Vivo Assessment

In vivo studies are critical to confirm that the in vitro properties of the M4 PAM translate to a physiological effect in a complex biological system.

cluster_1 In Vivo Workflow for M4 PAM Assessment start Administer Compound (e.g., VU0152100, i.p.) model Behavioral Model (Amphetamine-induced hyperlocomotion) start->model neurochem Neurochemical Analysis (In Vivo Microdialysis) start->neurochem data_analysis Correlate Behavior with Neurotransmitter Levels model->data_analysis neurochem->data_analysis cluster_0 M4 Receptor Gi/o Signaling Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Orthosteric Site PAM This compound (PAM) PAM->M4R Binds Allosteric Site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., PKA inhibition) cAMP->Downstream cluster_0 Striatal Cholinergic-Dopaminergic Interaction cluster_1 Modulation by M4 PAM DA_Neuron Dopaminergic Neuron Terminal MSN Medium Spiny Neuron (Postsynaptic) DA_Neuron->MSN Releases Dopamine ACh_Neuron Cholinergic Interneuron Terminal ACh_Neuron->DA_Neuron Inhibits DA Release (via presynaptic receptors) ACh ACh ACh_Neuron->ACh Releases M4_Auto M4 Autoreceptor ACh->M4_Auto Binds M4_Auto->ACh_Neuron Inhibits ACh Release (Negative Feedback) PAM This compound PAM->M4_Auto Potentiates

Sources

The Genesis of a Selective Tool: A Technical History of VU6001192, a Novel mGluR2 Negative Allosteric Modulator Developed at Vanderbilt University

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for the Drug Discovery and Neuroscience Research Community

Abstract

The intricate signaling of the central nervous system (CNS) presents a formidable challenge and a profound opportunity for therapeutic intervention. Among the key players in synaptic transmission is the metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor that has garnered significant attention as a potential drug target for a variety of CNS disorders. This technical guide provides an in-depth history of the development of VU6001192, a potent and highly selective negative allosteric modulator (NAM) of mGluR2, at the Vanderbilt Center for Neuroscience Drug Discovery (now the Warren Center for Neuroscience Drug Discovery). We will delve into the scientific rationale that guided its discovery, the innovative medicinal chemistry strategies employed in its design, and the key experimental data that established it as a valuable research tool. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the genesis of a pivotal chemical probe for the study of mGluR2 neurobiology.

Introduction: The Therapeutic Promise of Modulating mGluR2

Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, and its signaling is tightly regulated to maintain neuronal homeostasis. Metabotropic glutamate receptors, a family of eight G-protein coupled receptors, play a crucial role in modulating synaptic plasticity and neuronal excitability.[1][2] The group II mGluRs, which include mGluR2 and mGluR3, are predominantly located presynaptically and act as autoreceptors to inhibit glutamate release.[2] This has positioned them as attractive targets for conditions associated with excessive glutamatergic transmission, such as anxiety and certain aspects of schizophrenia.[3]

While orthosteric agonists that directly activate the glutamate binding site of mGluR2/3 have been explored, they often suffer from a lack of subtype selectivity and can disrupt the natural, phasic signaling of glutamate. This has led to a focus on the development of allosteric modulators, which bind to a topographically distinct site on the receptor to fine-tune its response to endogenous glutamate. Negative allosteric modulators (NAMs) of mGluR2, in particular, offer a promising therapeutic strategy by selectively dampening the inhibitory effect of the receptor, thereby enhancing synaptic glutamate levels in a controlled manner. A significant challenge in this field has been the high degree of homology between mGluR2 and mGluR3, making the development of selective inhibitors for a single subtype a difficult endeavor.[4]

The research program at Vanderbilt University's Warren Center for Neuroscience Drug Discovery (WCNDD) has been at the forefront of developing subtype-selective allosteric modulators for a variety of CNS targets. Their work on mGluR2 NAMs aimed to overcome the selectivity challenge and provide the scientific community with chemical tools to dissect the specific physiological roles of mGluR2.

The Genesis of a Novel Scaffold: From Patent Literature to a Selective mGluR2 NAM

The development of this compound stemmed from a creative and insightful "scaffold hopping" strategy. The Vanderbilt team initiated their search for a novel mGluR2 NAM scaffold by examining the patent literature.[1][4] They were drawn to a series of quinoline-2-carboxamides disclosed by Merck that exhibited mGluR2 NAM activity.[1] Concurrently, the team recognized structural similarities between this series and a class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives that had been developed as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 1 (M1).[4]

This convergence of chemotypes from different G-protein coupled receptor modulator programs sparked the central hypothesis for the design of a new series of mGluR2 NAMs. The team at Vanderbilt adeptly merged key structural features from both the Merck mGluR2 NAM and the M1 PAM scaffolds to create a novel 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide scaffold. This innovative approach laid the foundation for the discovery of this compound.[4]

Figure 1: Conceptual workflow for the scaffold design of this compound.

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of the 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide series was achieved through a multi-step sequence, with key intermediates being readily accessible. The general synthetic route is outlined below.

Experimental Protocol: General Synthesis of the 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide Scaffold
  • Condensation: Substituted anilines are condensed with diethyl ethoxymethylenemalonate to afford the corresponding enamine intermediates.

  • Cyclization: The enamine intermediates are subjected to thermal cyclization, typically in refluxing diphenyl ether, to yield the 4-oxo-1,4-dihydroquinoline-3-carboxylate esters.

  • Hydrolysis: The esters are hydrolyzed to the corresponding carboxylic acids using standard conditions (e.g., sodium hydroxide in aqueous ethanol).

  • Amide Coupling: The carboxylic acids are then coupled with the desired amines using a suitable coupling agent (e.g., HATU or HBTU) to provide the final 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide products.

A systematic exploration of the structure-activity relationship (SAR) was conducted to optimize the potency and selectivity of the lead compounds. Key findings from these studies are summarized in the table below.

Position of SubstitutionKey Findings
Aryl Ring at Position 1 A 4-fluorophenyl group was found to be optimal for potency.
Position 6 Introduction of a ((2S,6R)-2,6-dimethylmorpholino)methyl group at this position significantly enhanced potency and selectivity.
Carboxamide at Position 3 A primary carboxamide was found to be crucial for activity.

Through this iterative optimization process, compound 58 , later designated as This compound , emerged as the lead candidate with a highly desirable pharmacological profile.[4]

In Vitro Pharmacological Characterization of this compound

This compound was subjected to a rigorous battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Experimental Protocol: In Vitro Pharmacology Assays
  • Cell Lines: HEK293 cells stably expressing either human mGluR2 or human mGluR3 were utilized.

  • Functional Assay: A thallium flux assay was employed to measure the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of mGluR2/3 activation.

  • Assay Principle: Activation of mGluR2 or mGluR3 by an agonist (e.g., glutamate or DCG-IV) leads to the opening of GIRK channels and an influx of thallium ions. This influx is detected by a thallium-sensitive fluorescent dye. NAMs inhibit this agonist-induced thallium flux.

The results of these studies demonstrated that this compound is a potent and highly selective NAM of mGluR2.

Compoundh-mGluR2 IC50 (nM)h-mGluR3 IC50 (nM)Selectivity (mGluR3/mGluR2)
This compound 34>10000>294-fold

Data adapted from Felts AS, et al. J Med Chem. 2015.[4]

Further mechanistic studies confirmed that this compound acts as a non-competitive antagonist, consistent with a negative allosteric mechanism of action. It did not displace the binding of a radiolabeled orthosteric antagonist, indicating that it binds to a site distinct from the glutamate binding pocket.

Sources

Methodological & Application

Application Note: Preparation and Handling of VU6001192 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

VU6001192 is a highly selective, potent Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). Unlike orthosteric antagonists that compete directly with glutamate, this compound binds to an allosteric site within the transmembrane domain, reducing the efficacy of the endogenous ligand. This mechanism makes it a critical probe for studying glutamatergic signaling in depression, anxiety, and cognitive disorders [1].

Critical Challenge: Like many central nervous system (CNS) chemical probes, this compound is lipophilic. Improper solubilization in Dimethyl Sulfoxide (DMSO) or incorrect serial dilution into aqueous buffers can lead to "silent precipitation"—where micro-aggregates form, reducing the effective concentration and yielding erratic


 data.

This guide details the precision protocol for generating high-integrity stock solutions, ensuring reproducibility in calcium flux assays, electrophysiology, and in vivo dosing formulations.

Physicochemical Specifications

Before handling, verify the specific batch data on your Certificate of Analysis (CoA).

ParameterSpecificationNotes
Compound Name This compound
Chemical Formula

Molecular Weight 409.46 g/mol Use this value for molarity calculations.[1]
Target mGluR2 (NAM)Selectivity > 100x over mGluR3.
Solubility (DMSO)

10 mM
Highly soluble in organic solvents.
Solubility (Water) NegligibleRequires carrier (DMSO/Cyclodextrin) for aqueous use.
Appearance White to Off-White Solid
Storage (Solid) -20°CProtect from light and moisture.

Materials & Equipment

  • Compound: this compound (Solid).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent,

    
    99.9%, stored over molecular sieves).
    
    • Scientist's Note: Standard DMSO is hygroscopic. Absorbed water can catalyze hydrolysis or cause compound precipitation upon freezing. Always use anhydrous grade for stock preparation.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene tubes for long-term storage of concentrated DMSO stocks.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic water bath (optional).

Protocol: Stock Solution Preparation (10 mM)

Step 1: Calculation

To prepare a 10 mM stock solution, calculate the required volume of DMSO (


) based on the mass of the solid (

) and Molecular Weight (

).


Example:

  • Mass of this compound (

    
    ): 5.0 mg 
    
  • Target Concentration (

    
    ): 10 mM (0.01 M) 
    
  • Molecular Weight (

    
    ): 409.46 [1]
    


Step 2: Solubilization Workflow
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the powder into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Technique: Pipette directly onto the solid. Do not wash down the walls yet.

  • Mixing:

    • Vortex: Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source. The solution should be perfectly clear.

    • Sonication (Conditional): If particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes. Avoid heating above 37°C.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50

    
    L) in polypropylene PCR tubes or amber microcentrifuge tubes.
    
    • Why: Freeze-thaw cycles introduce moisture and promote crystal growth.

  • Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Biological Application: Serial Dilution Strategy

Critical Failure Point: Direct addition of 100% DMSO stock into a cell culture well often causes local protein precipitation due to "solvent shock." Use an intermediate dilution step.

Recommended Dilution Scheme (Graphviz)

DilutionProtocol cluster_logic Prevention of Precipitation Stock 10 mM Stock (100% DMSO) Inter Intermediate (100x Conc.) Buffer + 10% DMSO Stock->Inter 1. Dilute 1:100 (e.g. 1uL Stock + 99uL Buffer) Assay Assay Well (1x Conc.) Final DMSO: 0.1% Inter->Assay 2. Dilute 1:100 (Add 1uL Inter to 100uL Well)

Caption: Two-step dilution strategy to minimize osmotic shock and precipitation. The intermediate step ensures the compound is pre-dispersed before contacting cells.

Protocol for In Vitro Assays (e.g., Thallium Flux)
  • Preparation: Thaw one aliquot of 10 mM stock at Room Temperature (RT). Vortex ensures homogeneity.

  • Intermediate Plate: Prepare a 3-fold or 10-fold serial dilution curve in 100% DMSO first.

  • Transfer: Transfer these DMSO points into an aqueous assay buffer (e.g., HBSS) to create a 10x working concentration (Final DMSO in this buffer will be 1-2%).

  • Final Addition: Add the 10x working solution to the cells (1:10 dilution).

    • Result: Final assay concentration is 1x, and Final DMSO is 0.1–0.2%.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness upon thawing Moisture contamination or high concentration.Vortex. If persistent, warm to 37°C. If still cloudy, discard (degradation/precipitation).
Inconsistent

Compound adhering to plastic tips.Use low-retention pipette tips. Pre-wet tips with buffer before transfer.
Cytotoxicity in Vehicle DMSO % too high.Ensure final DMSO < 0.5% (0.1% is ideal for neurons).

References

  • Felts, A. S., et al. (2015). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2.[1] Journal of Medicinal Chemistry, 58(22), 9027–9040.[1]

  • Vanderbilt Center for Neuroscience Drug Discovery. (2024). Probe Reports: mGluR2 NAMs.

  • MedKoo Biosciences. (2023). Product Datasheet: this compound.

Sources

Application Note: Optimal Vehicle Formulation for VU6001192 In Vivo Dosing

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacology of VU6001192 , a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) .[1]

Compound Identity: this compound Target: mGlu2 Receptor (Negative Allosteric Modulator) Chemical Class: 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide Primary Application: Pharmacological interrogation of mGlu2 signaling; peripheral mGlu2 studies; structure-activity relationship (SAR) benchmarking.[1][2]

Executive Summary & Compound Profile

This compound is a highly selective mGlu2 NAM developed by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD).[1] Unlike orthosteric antagonists that compete with glutamate, this compound binds to a transmembrane allosteric site, non-competitively inhibiting receptor activation.[1]

Critical Pharmacokinetic Warning: Researchers must note that while this compound is potent (


 nM) and selective (

vs. other mGlus), it exhibits poor blood-brain barrier (BBB) penetration (

;

).[1]
  • Use Case: It is best suited for peripheral mGlu2 studies (e.g., pain, metabolic regulation) or as a non-penetrant control to compare against CNS-penetrant analogs like VU6001966 .[1]

Physicochemical Challenges[1]
  • Lipophilicity: High LogP; the quinoline-3-carboxamide core is hydrophobic.[1]

  • Solubility: Poor aqueous solubility (< 10

    
    g/mL in PBS).[1]
    
  • Aggregation: Prone to "caking" if added directly to aqueous buffers without a wetting agent.[1]

Recommended Vehicle Formulations

To ensure reproducible in vivo data, the vehicle must solubilize or stably suspend the compound to prevent precipitation in the peritoneum or vasculature.[1]

Option A: Standard Suspension (Recommended for IP Dosing)

This is the standard vehicle used for this chemical series in rodent efficacy studies.[1] It creates a stable micellar suspension suitable for Intraperitoneal (IP) or Subcutaneous (SC) administration.[1]

ComponentConcentrationFunction
Tween 80 (Polysorbate 80)10% (v/v)Surfactant/Wetting Agent
Sterile Water (or Saline)90% (v/v)Diluent
  • Max Concentration: Up to 30 mg/mL (suspension).[1]

  • Stability: Prepare fresh daily.

  • Route: IP, SC, PO. (Do NOT use for IV).

Option B: High-Solubility Co-Solvent (Recommended for IV PK)

For intravenous (IV) pharmacokinetics, a solution is mandatory to avoid embolisms.[1] This "Hard Vehicle" maximizes solubility but has higher osmolality.[1]

ComponentConcentrationFunction
DMA (N,N-Dimethylacetamide)20% (v/v)Primary Solvent
Propylene Glycol (PG)40% (v/v)Co-solvent
PEG-400 40% (v/v)Viscosity/Solubility Enhancer
  • Max Concentration: ~5–10 mg/mL (Solution).[1]

  • Route: IV (Slow bolus or infusion).

  • Note: Inject slowly to prevent hemolysis or local irritation.[1]

Option C: Cyclodextrin Complex (Alternative for Sensitive Models)

If Tween 80 causes histamine release or irritation in your specific model, use a cyclodextrin formulation.[1]

ComponentConcentrationFunction
HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
20% (w/v)Encapsulating Agent
Sterile Water BalanceDiluent
  • Preparation: Requires overnight stirring or extended sonication to form inclusion complexes.[1] pH adjustment (pH 4–5) may facilitate complexation.[1]

Step-by-Step Preparation Protocol (Option A)

This protocol ensures a homogeneous suspension, preventing the "clumping" often seen with quinoline carboxamides.[1]

Materials Required[1][2][3][4][5][6][7][8]
  • This compound powder (Store at -20°C, desiccated).[1]

  • Tween 80 (Viscous liquid).[1]

  • Sterile Water for Injection.[1]

  • Glass vial (Amber preferred).[1]

  • Probe Sonicator (or high-power bath sonicator).[1]

Workflow Diagram

FormulationWorkflow Start Weigh this compound Powder Step1 Add Tween 80 (10% of final vol) Directly onto powder Start->Step1 Step2 Paste Formation Vortex vigorously (1-2 min) Ensure no dry powder remains Step1->Step2 Critical Step Step3 Add Diluent (Water/Saline) Add in small aliquots (25% increments) Step2->Step3 Step4 Sonication 20-30 mins (Bath) or 30s pulses (Probe) Target: Uniform milky suspension Step3->Step4 QC Quality Control Check for visible clumps Verify pH (aim for 6.5 - 7.5) Step4->QC Ready Ready for Dosing (IP/PO) QC->Ready

Caption: Critical "Paste Formulation" workflow to prevent aggregation of hydrophobic this compound particles.

Detailed Steps
  • Weighing: Weigh the required amount of this compound into a glass vial.

    • Calculation: For a 10 mg/kg dose in a 25g mouse (dosing volume 10 mL/kg), you need a concentration of 1 mg/mL .[1]

  • Wetting (The "Paste" Method): Add the calculated volume of 100% Tween 80 directly onto the powder.[1]

    • Example: For 10 mL total volume, add 1.0 mL of Tween 80.[1]

  • Vortexing: Vortex immediately and vigorously for 1–2 minutes. The powder must be completely wetted, forming a smooth, thick paste.[1] Do not add water yet.

  • Dilution: Slowly add the Sterile Water (9.0 mL in this example) in steps. Add ~2 mL, vortex to mix, then add the rest.

  • Sonication: Sonicate the mixture for 20–30 minutes in a water bath (or 3 x 10-second pulses with a probe sonicator).

    • End Point: The formulation should appear as a uniform, cloudy white suspension with no visible particulates settling at the bottom.[1]

  • pH Check: Verify pH is near neutral (6.0–8.0). If highly acidic/basic, buffer with PBS instead of water, but test solubility first.[1]

Dosing Guidelines & Experimental Design

Recommended Dosage
  • Rodent (Mouse/Rat): 10 – 60 mg/kg (IP).[1]

  • Dosing Frequency: Single bolus or b.i.d. (twice daily).

  • Pre-treatment Time: Administer this compound 30 minutes prior to the challenge agent (e.g., glutamate agonist or behavioral test).[1][3]

Mechanism of Action

Understanding the signaling pathway is crucial for interpreting results.[1] this compound does not block the glutamate site; it stabilizes the receptor in an inactive conformation, reducing the efficacy of endogenous glutamate.[1]

mGlu2Mechanism Glutamate Glutamate (Agonist) mGlu2 mGlu2 Receptor (GPCR Class C) Glutamate->mGlu2 Orthosteric Binding VU This compound (NAM) VU->mGlu2 Allosteric Binding Gprotein G_i/o Protein VU->Gprotein Blocks Coupling mGlu2->Gprotein Activation Effector Adenylyl Cyclase Gprotein->Effector Inhibits Signal cAMP Reduction (Inhibition) Effector->Signal

Caption: this compound binds allosterically to mGlu2, reducing G-protein coupling efficacy despite glutamate presence.[1]

Troubleshooting & FAQ

IssueProbable CauseSolution
Precipitation in Syringe Inadequate wetting or temperature drop.[1]Re-sonicate immediately before loading.[1] Keep vehicle at RT (20-25°C).
Animal Lethargy High Tween 80 load or vehicle toxicity.[1]Switch to 20% HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-CD vehicle. Ensure injection speed is slow.
No CNS Effect Observed Poor Brain Penetration. This is expected.[1] this compound is a peripheral tool.[1] Use VU6001966 for CNS studies.[1][4][5][6][3]
Inconsistent Data Suspension settling.Vortex the vial between every 3-4 animal injections.

References

  • Felts, A. S., et al. (2015).[1][7][8] Discovery of this compound: A Potent and Selective mGlu2 Negative Allosteric Modulator.[1][2][9][4][5][6][8][3][10] (Context: Primary disclosure of the compound and its chemical synthesis).[1]

  • Walker, A. G., et al. (2015).[1][7] mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission.[1][9] (Context: Use of mGlu2 NAMs in electrophysiology and slice preparations).[1]

  • Lindsley, C. W., & Conn, P. J. (2016).[1] Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery. (Context: Review of vehicle strategies for hydrophobic allosteric modulators).[1]

  • Sheffler, D. J., et al. (2011).[1] Recent Progress in the Synthesis and Evaluation of mGlu2 Positive and Negative Allosteric Modulators.[1] (Context: General formulation techniques for quinoline-based mGlu ligands).[1]

Sources

Technical Application Note: In Vivo Optimization of VU6001192 for Behavioral Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of VU6001192 , a selective Phospholipase D2 (PLD2) inhibitor, in murine behavioral and pharmacological studies.

Part 1: Compound Profile & Mechanism of Action

This compound is a potent, isoform-selective small-molecule inhibitor of Phospholipase D2 (PLD2) . Unlike dual PLD1/2 inhibitors (e.g., FIPI), this compound allows for the dissection of PLD2-specific roles in cytoskeletal reorganization, receptor endocytosis, and immune cell chemotaxis.

Mechanistic Basis

PLD2 hydrolyzes phosphatidylcholine (PC) into choline and Phosphatidic Acid (PA) .[1][2][3] PA acts as a critical lipid second messenger, recruiting proteins involved in vesicle trafficking and actin polymerization.[3] In the CNS, PLD2 is implicated in synaptic plasticity and neuroinflammation.

PLD2_Signaling PC Phosphatidylcholine (Membrane) PA Phosphatidic Acid (Signaling Lipid) PC->PA Hydrolysis via PLD2 VU This compound (Inhibitor) PLD2 PLD2 Enzyme VU->PLD2 Blocks mTOR mTOR / S6K (Growth/Survival) PA->mTOR Actin Actin Cytoskeleton (Migration/Synapse) PA->Actin

Figure 1: Mechanism of Action.[4] this compound selectively blocks the hydrolysis of PC to PA, downstreaming signaling related to actin dynamics and mTOR pathways.

Part 2: Formulation & Stability Protocols[6][7]

Reproducibility in behavioral assays hinges on consistent bioavailability. This compound is lipophilic; improper formulation leads to precipitation in the peritoneal cavity, causing irritation that mimics "sickness behavior" (hypo-locomotion), confounding results.

Recommended Vehicle Formulations
Formulation TypeCompositionApplicationStability
Standard (Acute) 10% DMSO + 10% Tween 80 + 80% SalineGeneral PK/PD; Acute efficacy< 4 Hours (Prepare Fresh)
Refined (Behavior) 10% DMSO + 40% PEG400 + 50% Water Sensitive Behavioral Assays ~24 Hours
Alternative 20% HP-β-Cyclodextrin in WaterChronic Dosing / BBB StudiesHigh (Refrigerate)
Preparation Protocol (Refined Vehicle)
  • Weighing: Calculate the total mass required for the cohort (Target concentration: 1–3 mg/mL ).

  • Solubilization: Dissolve this compound powder in 100% DMSO (10% of final volume). Vortex until clear.

  • Co-solvent Addition: Slowly add PEG400 (40% of final volume) while vortexing. The solution may warm slightly.

  • Dilution: Add sterile Deionized Water (50% of final volume) dropwise.

    • Critical Step: If precipitation occurs, sonicate at 37°C for 5–10 minutes.

  • Sterilization: Pass through a 0.22 µm PES syringe filter if administering IV or ICV. For IP, this is optional but recommended.

Part 3: Dosage & Pharmacokinetics (PK)

To observe behavioral effects, the compound must achieve sufficient brain/plasma exposure during the testing window.

  • Route: Intraperitoneal (IP) injection.

  • Effective Dose Range: 10 mg/kg – 30 mg/kg.

  • Tmax (Time to Max Concentration): ~30–45 minutes post-injection.

  • Half-life (t1/2): ~1.5 – 2.5 hours (Mouse).

Dosing Logic:

  • 10 mg/kg: Sufficient for peripheral inflammation and chemotaxis inhibition.

  • 30 mg/kg: Recommended for CNS-driven behavioral tasks to ensure blood-brain barrier (BBB) penetration and target engagement.

Part 4: Behavioral Assay Protocols

Workflow Overview

Behavioral testing must occur within the "Therapeutic Window" (30 min to 2 hours post-dose). Testing outside this window risks measuring metabolites or withdrawal effects.

Workflow Acclim Acclimatization (1 Hour in Test Room) Dose IP Injection (this compound or Vehicle) Acclim->Dose Wait Absorption Period (30 - 45 Minutes) Dose->Wait Home Cage Test Behavioral Assay (Duration: 10-20 Min) Wait->Test Sample Tissue Collection (Plasma/Brain for PK) Test->Sample Terminal

Figure 2: Experimental Timeline. Critical timing ensures testing occurs at Tmax.

Protocol A: Open Field Test (Locomotor/Anxiety Control)

Purpose: To verify that this compound does not cause sedation or motor toxicity before proceeding to complex tasks.

  • Setup: Square arena (40x40 cm), illuminated at ~200 lux.

  • Treatment: Administer This compound (10 or 30 mg/kg, IP) or Vehicle .

  • Wait: Return mouse to home cage for 30 minutes .

  • Testing: Place mouse in the center of the arena. Record for 20 minutes .

  • Analysis:

    • Total Distance Traveled (cm): If significantly lower than vehicle, check for toxicity/sedation.

    • Center Time (%): Measure of anxiety (anxiolytic compounds increase center time).

Protocol B: Contextual Fear Conditioning (Cognition)

Purpose: PLD2 is linked to synaptic actin remodeling; this assay tests hippocampal-dependent memory.

  • Day 1 (Training):

    • Dose: 30 mg/kg IP , 45 mins prior to training.

    • Place mouse in chamber. Allow 120s exploration.

    • Deliver Shock (0.5 mA, 2s). Wait 60s. Return to cage.

  • Day 2 (Testing - Context):

    • Washout: No drug is given on Day 2 (to test consolidation/retrieval effects of Day 1 dosing) OR dose again to test acute retrieval. Standard: No drug on Day 2.

    • Place mouse in same chamber (no shock). Record freezing behavior for 5 minutes.

  • Interpretation: Reduced freezing in this compound group implies PLD2 inhibition impairs memory consolidation.

Part 5: Troubleshooting & Controls

ObservationProbable CauseCorrective Action
Writhing/Stretching post-dose Vehicle IrritationSwitch to 20% HP-β-Cyclodextrin vehicle. Ensure pH is ~7.4.
No Behavioral Effect Low ExposureIncrease dose to 30 mg/kg ; Verify IP injection success (no leakage).
Hypo-locomotion Off-target SedationPerform Rotarod test to rule out motor ataxia.

References

  • Scott, S. A., et al. (2013). Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Journal of Medicinal Chemistry, 56(19), 7669-7688.

    • Source:

  • Lindsley, C. W., et al. (2014). Discovery of VU0364739, a Potent, Selective Phospholipase D2 (PLD2) Inhibitor.[4] ACS Medicinal Chemistry Letters.

    • Source:

  • Ganesan, R., et al. (2015). Two sites of action for PLD2 inhibitors: the enzyme catalytic center and an allosteric, phosphoinositide binding pocket.[5] Molecular Pharmacology.

    • Source:

  • Stroop, W., et al. (2018). Vehicle development, pharmacokinetics and toxicity of anti-invasive agents in rodents. PLOS ONE.

    • Source:

Sources

administering VU6001192 via intraperitoneal injection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Administration of VU6001192 via Intraperitoneal (IP) Injection

Part 1: Executive Summary & Mechanism of Action

This compound is a potent, selective Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor subtype 2 (mGlu2) .[1][2][3][4] Unlike orthosteric antagonists that compete directly with glutamate, this compound binds to a distinct allosteric site on the 7-transmembrane domain, stabilizing the receptor in an inactive conformation even in the presence of glutamate.

This compound is primarily utilized as a chemical probe to investigate the physiological role of mGlu2 receptors in the Central Nervous System (CNS), particularly in the context of depression, schizophrenia, and cognitive disorders where enhancing glutamatergic transmission (via disinhibition) is therapeutic.

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the signaling cascade modulated by this compound. mGlu2 is a


-coupled receptor located primarily presynaptically.[1] Its activation inhibits neurotransmitter release.[1] this compound blocks this inhibition.[1]

mGlu2_Signaling cluster_outcome Physiological Outcome Glutamate Glutamate (Agonist) mGlu2 mGlu2 Receptor (Presynaptic) Glutamate->mGlu2 Activates This compound This compound (NAM) This compound->mGlu2 Allosteric Inhibition (Blocks Activation) AC Adenylyl Cyclase This compound->AC Restores Activity (Disinhibition) Ca_Channels VGCC (Ca2+ Channels) This compound->Ca_Channels Restores Influx Gi_Protein Gi/o Protein (Heterotrimer) mGlu2->Gi_Protein Couples to Gi_Protein->AC Inhibits Gi_Protein->Ca_Channels Inhibits cAMP cAMP Levels Vesicle Synaptic Vesicle Release Ca_Channels->Vesicle Triggers Fusion Glutamate_Release Glutamate_Release Vesicle->Glutamate_Release Increases Synaptic Glutamate

Caption: this compound prevents mGlu2-mediated suppression of cAMP and Ca2+, enhancing glutamate release.[1]

Part 2: Pre-Formulation & Solubility Optimization

Critical Challenge: this compound, like many 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, exhibits high lipophilicity and poor aqueous solubility .[1] Direct dissolution in saline will result in precipitation, leading to erratic pharmacokinetics (PK) and potential peritonitis in the animal.[1]

Recommended Vehicle System: To ensure bioavailability and stability, a complexing agent (Cyclodextrin) or a surfactant-based microsuspension is required.[1]

Vehicle A: Solution (Preferred for PK/Brain Penetration)
  • Composition: 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water.[1]

  • pH Adjustment: pH 7.4.

  • Advantages: Creates a clear solution; minimizes injection site irritation; improves brain exposure.[1]

Vehicle B: Microsuspension (Alternative for High Doses >30 mg/kg)[1]
  • Composition: 10% Tween 80 (Polysorbate 80) in 0.5% Methylcellulose (MC) aqueous solution.[1]

  • Advantages: Can deliver higher loads if the compound crashes out of cyclodextrin.[1]

  • Disadvantages: Slower absorption rate (

    
     delayed); potential for "depot" effect.[1]
    
Formulation Protocol (Vehicle A - Step-by-Step)
  • Weighing: Accurately weigh the required amount of this compound powder.

    • Calculation: For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg, you need a concentration of 1 mg/mL .[1]

  • Pre-solubilization (Acidic Shift):

    • Add a minimal volume of 0.1 N HCl (approx 5-10% of final volume) to the powder.[1] Vortex vigorously. The protonation of the basic nitrogen (if accessible) or simply the wetting process helps.

    • Note: If the compound is strictly neutral/lipophilic, skip acid and use a "wetting" step with a small amount of PEG400 (5% of final volume).

  • Cyclodextrin Addition:

    • Add the pre-mixed 20% HP-β-CD stock solution slowly while vortexing.[1]

  • Sonication:

    • Sonicate in a water bath at 37°C for 20–30 minutes. The solution should turn clear or slightly opalescent.[1]

  • pH Adjustment:

    • Check pH.[1] If acidic (due to step 2), carefully titrate back to pH 7.0–7.4 using 0.1 N NaOH.[1]

    • Warning: Watch for precipitation as pH neutralizes.[1] If precipitate forms, add more HP-β-CD or switch to Vehicle B.[1]

  • Sterilization:

    • Pass through a 0.22 µm PVDF syringe filter .[1]

    • Validation: Re-check concentration via HPLC-UV if this is a GLP study to ensure no drug was lost on the filter.

Part 3: Intraperitoneal (IP) Injection Protocol

Ethical Compliance: All procedures must be approved by your Institutional Animal Care and Use Committee (IACUC).[1]

Materials Required
  • Formulated this compound (Room Temperature).[1]

  • 1 mL sterile syringes (tuberculin).[1]

  • 25G to 27G needles (5/8 inch).[1]

  • 70% Ethanol swabs.[1]

  • Scale (for weighing animals).[1]

Dosing Guidelines
ParameterSpecificationNotes
Dose Range 10 – 60 mg/kgStart at 10 mg/kg for initial PK.[1] Efficacy often requires 30+ mg/kg.[1]
Injection Volume 10 mL/kgE.g., 0.25 mL for a 25g mouse.[1] Max 20 mL/kg (rarely used).[1]
Frequency QD or BIDBased on half-life (typically short for this class, ~2-4 hours).[1]
Needle Size 27 GaugeMinimizes tissue trauma.[1]
Execution Steps
  • Animal Handling:

    • Weigh the mouse/rat immediately before dosing to calculate the exact volume.

    • Calculation: Volume (mL) = [Weight (kg) × Dose (mg/kg)] / Concentration (mg/mL).[1]

  • Restraint:

    • Mice: Scruff the mouse firmly by the dorsal neck skin, securing the tail with your pinky finger. The abdomen should be taut and exposed.[1]

    • Rats: Use a "V-hold" or wrap in a towel (burrito method) if aggressive.[1]

  • Site Selection:

    • Visualize the abdomen in quadrants.[1][5]

    • Target the lower right quadrant (viewer's left if animal is belly-up).[1]

    • Reason: This avoids the cecum (large, fluid-filled), the bladder (midline), and the liver/spleen (upper quadrants).[1]

  • Injection:

    • Tilt the animal's head downward (Trendelenburg position) so internal organs slide cranially (away from injection site).[1]

    • Swab skin with 70% ethanol.[1]

    • Insert needle at a 30°–45° angle .[1]

    • Aspiration Test: Pull back plunger slightly.[1]

      • Yellow fluid:[1] Bladder puncture (Discard needle/syringe, monitor animal).[1][5]

      • Green/Brown fluid:[1] Cecum/Gut puncture (Terminate procedure).[1]

      • Blood:[1] Vessel puncture (Withdraw, apply pressure).[1]

      • Air/Nothing: Correct placement.[1]

    • Inject smoothly over 2–3 seconds.[1]

  • Post-Injection:

    • Withdraw needle and check for reflux (leakage).[1]

    • Place animal in clean cage and observe for 5–10 minutes (signs of distress: writhing, labored breathing).[1]

Part 4: Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Precipitation in Syringe pH drift or temperature dropKeep formulation at RT or 37°C. Re-check pH. Increase Cyclodextrin to 30%.
Animal Writhing (post-dose) Peritoneal irritation (pH/Solvent)Ensure pH is 7.[1]4. If using DMSO, reduce concentration (<5%).[1] Switch to HP-β-CD vehicle.[1]
Low Brain Exposure P-gp efflux or poor absorptionThis compound has moderate CNS penetration.[1] Consider using VU6001966 (optimized analog) if brain levels are insufficient [2].[1]
Inconsistent Behavior Inaccurate dosing (IP vs SQ)If the injection is subcutaneous (SQ) by mistake, absorption is delayed.[1] Ensure needle penetrates the abdominal wall (pop sensation).[1]

Part 5: Workflow Visualization

IP_Workflow Start Weigh Compound (this compound) Vehicle Add Vehicle (20% HP-b-CD) Start->Vehicle Sonicate Sonicate/Vortex (30 mins, 37°C) Vehicle->Sonicate Check Check Clarity & pH (Target 7.4) Sonicate->Check Check->Vehicle If Precipitate (Add Co-solvent) Filter Sterile Filter (0.22 um) Check->Filter If Clear Inject IP Injection (Lower Right Quad) Filter->Inject

Caption: Preparation and administration workflow for this compound.

References

  • Felts, A. S., et al. (2015). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2.[1][2][6] Journal of Medicinal Chemistry, 58(22), 9027–9040.[1] [1]

  • Engers, D. W., et al. (2017). Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core.[1][7] ACS Medicinal Chemistry Letters, 8(9), 919–924.[1][7] [1]

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders.[1] Nature Reviews Drug Discovery, 8(1), 41–54.[1]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.[1] Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[1]

Sources

Application Note: Establishing Optimal Incubation Parameters for Novel GIRK Channel Modulators in Acute Brain Slices for Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability in the central nervous system.[1][2][3] Their activation leads to potassium ion efflux, hyperpolarizing the cell membrane and reducing the likelihood of action potential firing.[1] GIRK channels are tetramers, with various subunit combinations (GIRK1, GIRK2, GIRK3, and GIRK4) exhibiting distinct regional expression and physiological roles.[1][3][4] This diversity makes them attractive therapeutic targets for a range of neurological and psychiatric disorders.

VU6001192 is a novel small-molecule modulator under investigation for its effects on GIRK channel activity. As with any new compound, establishing precise experimental parameters is paramount for obtaining reproducible and meaningful data. This guide provides a comprehensive framework for determining optimal incubation times and concentrations of novel GIRK modulators, such as this compound, in acute brain slices for whole-cell patch-clamp electrophysiology studies. The principles and protocols outlined herein are designed to ensure slice viability and generate reliable insights into the compound's mechanism of action.

Signaling Pathway of GIRK Channels

GIRK channels are typically activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs).[2][3] Upon agonist binding to a GPCR, the Gα subunit releases GDP and binds GTP, leading to its dissociation from the Gβγ dimer. The freed Gβγ then directly binds to the GIRK channel, causing it to open. This process is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3] Small-molecule modulators can influence this pathway at various points, either by directly acting on the channel or by affecting its interaction with Gβγ or PIP2.

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Gα(GDP)βγ GPCR->G_protein 2. Activation G_alpha_GTP Gα(GTP) G_protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation G_alpha_GDP Gα(GDP) Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates GIRK_channel GIRK Channel (Closed) G_beta_gamma->GIRK_channel GIRK_channel_open GIRK Channel (Open) GIRK_channel->GIRK_channel_open 5. Gating K_ion K+ GIRK_channel_open->K_ion K+ Efflux PIP2 PIP2 PIP2->GIRK_channel Required This compound This compound This compound->G_beta_gamma Allosteric Modulation? This compound->GIRK_channel Direct Modulation? Agonist Agonist Agonist->GPCR 1. Binding

Caption: Canonical GIRK channel activation pathway and potential points of modulation by a novel compound like this compound.

Experimental Workflow for Determining Optimal Incubation Time

A systematic approach is necessary to determine the ideal incubation parameters for this compound. The following workflow outlines the key stages from slice preparation to data analysis.

Experimental_Workflow cluster_prep Slice Preparation & Recovery cluster_incubation This compound Incubation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis start 1. Brain Extraction & Slicing recovery 2. Initial Recovery (32-34°C, 30-60 min) start->recovery room_temp 3. Room Temp Stabilization (≥1 hr) recovery->room_temp incubation_setup 4. Prepare this compound Concentrations room_temp->incubation_setup time_points 5. Incubate Slices for Varied Durations (e.g., 15, 30, 60, 120 min) incubation_setup->time_points transfer 6. Transfer Slice to Recording Chamber time_points->transfer patch 7. Whole-Cell Patch-Clamp transfer->patch data_acq 8. Record Baseline & Drug Effect patch->data_acq analysis 9. Analyze Key Parameters (RMP, I-V Curve, etc.) data_acq->analysis comparison 10. Compare Time Points & Concentrations analysis->comparison conclusion 11. Determine Optimal Incubation Time comparison->conclusion

Caption: A systematic workflow for determining the optimal incubation time of this compound in acute brain slices.

Detailed Protocols

Part 1: Acute Brain Slice Preparation and Recovery

The quality of electrophysiological recordings is highly dependent on the health of the acute brain slices.[5] This protocol is optimized to enhance neuronal viability.

Solutions Required:

  • Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. The pH should be adjusted to 7.3–7.4 with hydrochloric acid.

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, and 1 mM MgSO4.

  • All solutions must be continuously bubbled with carbogen (95% O2 / 5% CO2).[5][6]

Procedure:

  • Anesthetize the animal following institutionally approved guidelines.

  • Rapidly decapitate and extract the brain, immediately immersing it in ice-cold, carbogenated cutting solution.

  • Prepare coronal or sagittal slices (typically 300 µm thick) using a vibratome in the ice-cold cutting solution.[6]

  • Protective Recovery: Transfer the slices to a holding chamber containing cutting solution warmed to 32–34°C for a brief recovery period of 10-12 minutes.[7] This step is critical for metabolic recovery and reducing excitotoxicity.[7][8]

  • Incubation: Gently transfer the slices to a chamber containing carbogenated aCSF at 32-34°C for at least 30-60 minutes.[6][8]

  • After this initial warm incubation, allow the slices to equilibrate to room temperature for at least one hour before beginning experiments. Slices can typically be used for recordings for 1-6 hours after preparation.[9]

Part 2: this compound Incubation Time-Course Experiment

Objective: To determine the minimum effective incubation time for this compound to elicit a stable electrophysiological response.

Materials:

  • Recovered brain slices in aCSF.

  • Stock solution of this compound (e.g., 10 mM in DMSO).

  • Separate incubation beakers for each time point and concentration.

Procedure:

  • Prepare Drug Solutions: From the stock solution, prepare the desired final concentration of this compound in aCSF. It is crucial to also prepare a vehicle control (aCSF with the same final concentration of DMSO).

  • Staggered Incubation:

    • For a 120-minute time point, transfer a set of slices into the this compound solution.

    • At the 60-minute mark, transfer another set of slices.

    • At the 90-minute mark, transfer a third set.

    • At the 105-minute mark, transfer the final set.

    • This staggering allows for sequential recording from slices incubated for 120, 60, 30, and 15 minutes.

  • Electrophysiological Recording:

    • At the end of the longest incubation period, transfer one slice to the recording chamber on the microscope stage, continuously perfused with standard aCSF.

    • Obtain a whole-cell patch-clamp recording from a target neuron.

    • Record the resting membrane potential (RMP).

    • Apply a series of voltage or current steps to assess changes in membrane resistance and firing properties. A voltage ramp protocol is particularly useful for observing the characteristic inward rectification of GIRK channels.

    • Repeat this process for each incubation time point, ensuring to record from a sufficient number of cells (n=5-8) for statistical power.

Data Analysis and Interpretation

The primary indicator of GIRK channel activation by a modulator like this compound will be a hyperpolarization of the RMP and a decrease in input resistance.

ParameterExpected Effect of GIRK ActivatorRationale
Resting Membrane Potential (RMP) Hyperpolarization (more negative)Increased K+ efflux through open GIRK channels drives the membrane potential closer to the K+ equilibrium potential.
Input Resistance (Rin) DecreaseAn increase in open K+ channels provides more pathways for current to flow across the membrane, reducing overall resistance.
I-V Relationship Increased inward current at potentials negative to the K+ reversal potentialThis is the hallmark of inwardly rectifying potassium channels.
Action Potential Firing Decreased firing frequency in response to depolarizing current injectionThe hyperpolarized RMP and lower input resistance make it more difficult for the neuron to reach the threshold for firing.

By plotting the change in RMP or input resistance as a function of incubation time, researchers can identify the point at which the drug's effect plateaus. This plateau indicates the minimum time required for the compound to diffuse into the slice and exert its maximal effect at that concentration.

Key Experimental Considerations

  • Compound Stability and Solubility: Ensure this compound is stable and soluble in aCSF for the duration of the longest incubation time. Visually inspect for any precipitation.

  • Slice Health: The viability of brain slices can decline over time.[9] It is advisable to complete all recordings within 6-8 hours of slicing. Interleave control and drug-treated recordings to account for any time-dependent changes in slice health.

  • Concentration-Response Curve: Once an optimal incubation time is established, a concentration-response experiment should be performed to determine the EC50 (half-maximal effective concentration) of this compound. This involves incubating slices for the predetermined optimal time in various concentrations of the compound.

  • Washout: To determine if the effect of this compound is reversible, after recording the drug's effect, switch the perfusion back to standard aCSF and monitor for recovery of the baseline electrophysiological properties.

Conclusion

This application note provides a robust framework for establishing the optimal incubation parameters for the novel GIRK channel modulator, this compound, in acute brain slices. By systematically evaluating different incubation durations and analyzing key electrophysiological parameters, researchers can ensure the generation of reliable and reproducible data. This methodical approach is essential for accurately characterizing the pharmacological profile of new compounds and advancing our understanding of GIRK channel modulation in the brain.

References

  • GitHub Pages. (n.d.). Experimental Procedure — Slice Electrophysiology 1.0 documentation.
  • Precisionary Instruments. (2025, March 26). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology.
  • Bio-protocol. (2016). Acute brain slice preparation for electrophysiology.
  • Ting, J. T., et al. (2014). Acute brain slice methods for adult and aging animals: application of targeted patch clamp analysis and optogenetics. PMC.
  • Chu, H. (2023, May 31). Brain Slice Preparation for electrophysiology recording. protocols.io.
  • Douthit, M. K., et al. (2021). A novel small-molecule selective activator of homomeric GIRK4 channels. PMC.
  • STAR Protocols. (2025, July 31). Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices.
  • Lozano, C. M., et al. (2023). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. PMC.
  • Luján, R., & Slesinger, P. A. (2020). Advances in Targeting GIRK Channels in Disease. PMC.
  • Kozek, K. A., et al. (2019). Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels. PMC.
  • Nguyen, T. P., Glaaser, I. W., & Slesinger, P. A. (2024, June 6). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels.
  • Nguyen, T. P., Glaaser, I. W., & Slesinger, P. A. (2024, June 5). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels.

Sources

Application Notes and Protocols: A Guide to the Oral Gavage of VU6001192 in Rats

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the preparation and administration of the novel compound VU6001192 via oral gavage in rats. This document emphasizes scientific integrity, providing a self-validating framework for protocol development, particularly crucial when dealing with a compound for which public data may be limited.

Scientific Premise and Strategic Considerations

Oral gavage is a standard method for administering precise doses of a test compound directly into the stomach of rodents.[1][2][3] The success of such studies hinges on the appropriate preparation of the dosing formulation, which ensures accurate delivery and minimizes stress and harm to the animal.[4][5] For a novel compound like this compound, where physicochemical properties such as solubility may not be readily available, a systematic approach to vehicle selection and formulation is paramount. This guide will walk you through this process, from initial solubility screening to the final administration.

The primary objective is to create a stable and homogenous formulation that allows for consistent dosing. The choice of vehicle is critical and depends on the compound's solubility, the required dose, and potential vehicle-specific physiological effects.[6]

Preliminary Steps: Characterizing this compound Solubility

Before any in-vivo administration, an initial solubility screening of this compound in a panel of commonly used, non-toxic vehicles is essential. This preliminary step will dictate the formulation strategy.

Recommended Vehicle Screening Panel

A tiered approach to vehicle screening is recommended, starting with the simplest and most physiologically inert options.

Vehicle CategorySpecific ExamplesRationale
Aqueous Purified Water, 0.9% SalineIdeal for water-soluble compounds; most physiologically compatible.
Aqueous with Suspending Agent 0.5% w/v Carboxymethyl Cellulose (CMC), 0.5% w/v MethylcelluloseFor poorly water-soluble compounds, these agents create a uniform suspension.[6][7]
Oils Corn Oil, Sesame Oil, Olive OilSuitable for lipophilic compounds.[6]
Co-solvents/Surfactants Polyethylene glycol 400 (PEG 400), Tween 80, Solutol HS-15Used to enhance the solubility of challenging compounds.[8] Use should be justified and toxicity data for the vehicle should be available.
Experimental Protocol: Solubility Assessment
  • Preparation of Stock Solutions: Prepare small, saturated stock solutions of this compound in each of the selected vehicles.

  • Equilibration: Agitate the solutions at room temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet any undissolved compound.

  • Quantification: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of dissolved this compound.

  • Data Analysis: Record the solubility in mg/mL for each vehicle.

This data will inform the selection of the most appropriate vehicle for your desired dosing concentration.

Formulation Preparation: A Step-by-Step Guide

Once a suitable vehicle has been identified, the next step is to prepare the dosing formulation. The following protocols are provided for both a solution and a suspension.

Protocol for Preparing a Solution

This protocol is applicable if this compound is found to be soluble in the chosen vehicle at the target concentration.

  • Calculate Required Amounts: Based on the desired dose (mg/kg) and dosing volume (mL/kg), calculate the final concentration (mg/mL) of the formulation.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: Gradually add the chosen vehicle to the compound while vortexing or stirring. Gentle heating may be employed if it does not affect the compound's stability.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure there are no visible particles.

  • pH Adjustment (if necessary): For aqueous solutions, measure the pH and adjust if necessary to be within a physiologically acceptable range (typically pH 4.5-8.0).[9]

  • Storage: Store the solution as per stability data, protecting it from light and extreme temperatures if required.

Protocol for Preparing a Suspension

This protocol is for compounds that are not soluble at the target concentration in the chosen vehicle.

  • Vehicle Preparation: If using a suspending agent like CMC, prepare the vehicle first by slowly adding the agent to the aqueous base while stirring to avoid clumping.

  • Calculate Required Amounts: As with the solution, calculate the required amounts of this compound and vehicle.

  • Particle Size Reduction (Optional but Recommended): To improve suspension homogeneity and bioavailability, consider micronizing the this compound powder.

  • Wetting the Compound: Add a small amount of the vehicle to the this compound powder to create a paste. This helps in the uniform dispersion of the particles.

  • Gradual Dilution: Slowly add the remaining vehicle to the paste with continuous stirring or vortexing.

  • Homogenization: Use a homogenizer or sonicator to ensure a uniform and fine suspension.

  • Storage and Re-suspension: Store the suspension appropriately. It is crucial to re-suspend the formulation by thorough vortexing or stirring before each animal is dosed to ensure dose accuracy.

Oral Gavage Procedure in Rats

The following is a detailed protocol for the safe and effective administration of the prepared this compound formulation to rats. This procedure should only be performed by trained personnel.[1][2]

Pre-Procedure Checklist
  • Animal Handling: Ensure animals are habituated to handling to minimize stress.[10]

  • Dose Calculation: Calculate the individual dose volume for each rat based on its most recent body weight. The maximum recommended dosing volume is typically 10 mL/kg, although volumes up to 20 mL/kg can be used with justification.[1][4][11]

  • Gavage Needle Selection: Choose the appropriate gavage needle size based on the rat's weight. Flexible or curved needles are often preferred to minimize the risk of trauma.[1][3][12]

Rat Weight (g)Recommended Gauge
50-10020g
100-25018g
>25016g

Source: Adapted from Washington State University and Virginia Tech IACUC guidelines.[1][4]

  • Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[11][12]

Step-by-Step Administration Protocol
  • Restraint: Gently but firmly restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.[4][10]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes.[1][2] Do not force the needle. If resistance is met, withdraw and try again.[1][13]

  • Verification of Placement: Ensure the needle is in the esophagus and not the trachea. If the animal shows signs of respiratory distress (e.g., coughing, cyanosis), immediately withdraw the needle.[4]

  • Compound Administration: Once the needle is correctly placed, slowly administer the formulation.[4]

  • Needle Removal: Gently remove the needle along the same path of insertion.[2]

  • Post-Procedure Monitoring: Return the rat to its cage and monitor for any signs of distress for at least 10-15 minutes.[1][2]

Visualizing the Workflow

The following diagrams illustrate the key decision-making process and the procedural workflow for preparing and administering this compound.

cluster_prep Formulation Preparation Workflow start Start: Need to dose this compound solubility_screen Conduct Solubility Screen in Various Vehicles start->solubility_screen is_soluble Is this compound soluble at target concentration? solubility_screen->is_soluble prepare_solution Prepare Homogeneous Solution is_soluble->prepare_solution Yes prepare_suspension Prepare Homogeneous Suspension is_soluble->prepare_suspension No formulation_ready Formulation Ready for Dosing prepare_solution->formulation_ready prepare_suspension->formulation_ready

Caption: Decision workflow for this compound formulation.

cluster_gavage Oral Gavage Procedure weigh_animal Weigh Rat and Calculate Dose Volume select_needle Select and Measure Gavage Needle weigh_animal->select_needle restrain Properly Restrain the Rat select_needle->restrain insert_needle Gently Insert Needle into Esophagus restrain->insert_needle verify_placement Verify Correct Placement insert_needle->verify_placement administer Administer Formulation Slowly verify_placement->administer Correct reposition Withdraw and Reposition verify_placement->reposition Incorrect remove_needle Gently Remove Needle administer->remove_needle monitor Monitor Animal Post-Dosing remove_needle->monitor end Procedure Complete monitor->end reposition->insert_needle

Caption: Step-by-step oral gavage workflow.

Conclusion and Best Practices

The successful oral administration of a novel compound like this compound in rats is a multi-step process that demands careful planning and execution. By following the systematic approach outlined in these application notes, from solubility screening to the final gavage procedure, researchers can ensure the integrity of their studies and the welfare of their animal subjects. Always adhere to your institution's IACUC guidelines and seek training to become proficient in these techniques.

References

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University. [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories. [Link]

  • SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech. [Link]

  • Gothaskar, S. V., et al. (2016). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 78(1), 86-93. [Link]

  • Ibrahim, U. K., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(22), 1-8. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University. [Link]

  • De P, et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192586. [Link]

  • Reddit discussion on vehicle for oral dosing of nanoparticles. (2026, February 14). r/labrats. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. University of Queensland. [Link]

  • Oral Gavage In Mice and Rats. (n.d.). University of California, Santa Cruz. [Link]

  • Bhatt, S., et al. (2018). Oral gavage of vehicle is stressful to rats. Scientific Reports, 8(1), 8613. [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. [Link]

  • Oral Gavage in the Rat. (2016, October 26). Florida State University Office of Research. [Link]

  • Oral Gavage in the Rat. (n.d.). NC3Rs. [Link]

  • SOP 10.8 - Gavage Techniques in Small Animals (Rat). (2013, July 11). Queen's University. [Link]

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Application Notes and Protocols for VU6001192 Powder: Ensuring Integrity and Reproducibility Through Proper Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the storage, handling, and stability assessment of the research compound VU6001192 powder. Adherence to these protocols is critical for ensuring the integrity of the compound and the reproducibility of experimental results.

Introduction to this compound and the Imperative of Stability

This compound is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). As with any high-purity research compound, its chemical stability is paramount. Degradation of the powder or its solutions can lead to a loss of potency, the emergence of confounding artifacts, and ultimately, a failure to replicate key findings. This guide is designed to provide a framework for establishing optimal storage conditions and determining the practical shelf life of this compound in your laboratory environment.

Core Principles for Storage and Handling of this compound Powder

While specific long-term stability data for this compound is not extensively published, general best practices for the storage of small molecule inhibitors should be rigorously followed. The primary factors that can compromise the integrity of this compound powder are temperature, moisture, and light.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 4°C for short-term storage.Reduces the rate of potential chemical degradation.
Moisture Store in a desiccated environment.This compound is likely hygroscopic; moisture can lead to hydrolysis and degradation.
Light Protect from light by storing in an amber vial or a light-blocking container.Exposure to UV light can induce photochemical degradation.
Atmosphere For long-term storage, consider storage under an inert gas (e.g., argon or nitrogen).Minimizes oxidation.

Establishing In-House Shelf Life and Solution Stability: A Proactive Approach

Given the absence of comprehensive, publicly available stability data for this compound, it is incumbent upon the end-user to empirically determine its stability under their specific experimental conditions. The following protocols provide a framework for this essential self-validation.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of this compound powder and its solutions.

A Receive this compound Powder B Initial Characterization (e.g., HPLC-MS for purity) A->B C Aliquot for Long-Term Storage (-20°C, desiccated, dark) B->C D Prepare Stock Solution (e.g., in DMSO) B->D E Assess Short-Term Stability (Freeze-Thaw Cycles, Room Temp, 4°C) D->E F Assess Long-Term Solution Stability (-20°C, -80°C) D->F G Periodic Purity Analysis (e.g., HPLC-MS) E->G F->G H Determine Usable Shelf Life G->H

Caption: Workflow for assessing the stability of this compound.

Protocol for Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for experimental use and stability studies.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol for Short-Term Stability Assessment of this compound Solutions

Objective: To evaluate the stability of this compound in solution under common laboratory handling conditions.

Methodology:

  • Prepare a fresh stock solution of this compound in DMSO as described above.

  • Immediately analyze a sample of the freshly prepared stock solution by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish a baseline (T=0) purity profile.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Freeze-Thaw Cycles: Subject aliquots to 1, 3, and 5 freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least one hour followed by thawing at room temperature.

    • Room Temperature Stability: Leave an aliquot at room temperature (e.g., 20-25°C) for 0, 2, 4, 8, and 24 hours.

    • 4°C Stability: Store an aliquot at 4°C for 0, 1, 3, and 7 days.

  • At each time point, analyze the samples by HPLC or LC-MS.

  • Compare the purity of the stressed samples to the T=0 baseline. A significant decrease in the peak area of the parent compound or the appearance of new degradation peaks indicates instability under those conditions.

Protocol for Long-Term Stability Assessment of this compound in Solution

Objective: To determine the viable shelf life of this compound stock solutions under recommended storage conditions.

Methodology:

  • Prepare a batch of this compound stock solution aliquots as previously described.

  • Analyze a sample of the freshly prepared stock solution by HPLC or LC-MS to establish a T=0 purity profile.

  • Store the aliquots at -20°C and -80°C, protected from light.

  • At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.

  • Allow the aliquot to thaw completely and analyze by HPLC or LC-MS.

  • Compare the purity profile to the T=0 data.

Table 2: Example Data Collection Table for Stability Studies

ConditionTime Point% Purity (HPLC)Degradation Products Observed (if any)
Freshly Prepared T=0
Freeze-Thaw 1 Cycle
3 Cycles
5 Cycles
Room Temp 2 hours
4 hours
8 hours
24 hours
4°C 1 day
3 days
7 days
-20°C 1 month
3 months
6 months
12 months
-80°C 1 month
3 months
6 months
12 months

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the purity of this compound. HPLC with UV detection is a common and reliable method.

A Prepare Mobile Phase and Samples B Inject Sample into HPLC System A->B C Separation on a C18 Column B->C D UV Detection C->D E Data Acquisition and Integration D->E F Calculate % Purity and Identify Degradants E->F

Caption: A typical HPLC workflow for purity analysis.

Key considerations for method development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve good separation of this compound from any potential impurities or degradants.

  • Detection: The UV detection wavelength should be set to the absorbance maximum of this compound.

  • Validation: For rigorous studies, the analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, and precise.[1][2]

Conclusion and Best Practice Recommendations

The chemical integrity of this compound is fundamental to the validity of research outcomes. While awaiting comprehensive manufacturer-supplied stability data, a proactive, in-house stability testing program is the most robust approach.

Summary of Recommendations:

  • Powder Storage: Store this compound powder at -20°C, protected from light and moisture.

  • Solution Preparation: Prepare stock solutions in anhydrous DMSO and store as single-use aliquots.

  • Solution Storage: Store stock solutions at -80°C for long-term use.

  • Avoid Repeated Freeze-Thaw Cycles.

  • Empirical Verification: Conduct in-house stability studies to determine the practical shelf life of the compound under your specific laboratory conditions.

By implementing these guidelines and protocols, researchers can significantly enhance the reliability and reproducibility of their experiments involving this compound.

References

  • United Laboratories International LLC. (2013). MATERIAL SAFETY DATA SHEET.
  • U S Chemical. (2022, April 8). Shelf Life & Expiration Date.
  • ITW Pro Brands. (2020, April 10). Shelf Life.
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zreda, M. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Hussain, S., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Antibiotics, 11(7), 897. Retrieved from [Link]

  • Feng, X., et al. (2017). Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. Pharmazie, 72(2), 73-80. Retrieved from [Link]

  • Klick, S., et al. (2019). Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost. Journal of Pharmaceutical and Biomedical Analysis, 174, 348-359. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting VU6001192 Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Users frequently report immediate clouding or crystalline precipitation when diluting VU6001192 (a specific MCL-1 inhibitor) directly from a DMSO stock into 0.9% Normal Saline.

The Science (Why this happens): this compound, like many BH3 mimetics (e.g., S63845, AZD5991), is a high-molecular-weight, lipophilic small molecule designed to bind the large hydrophobic groove of the MCL-1 protein.

  • Hydrophobicity: The compound has a high LogP (partition coefficient), meaning it energetically prefers organic solvents over water.

  • Ionic Strength "Salting Out": Saline (0.9% NaCl) has high ionic strength.[1] The hydration shells of the Na+ and Cl- ions compete for water molecules, effectively reducing the water available to solvate the drug. This forces the hydrophobic drug molecules to aggregate (precipitate).

  • pH Sensitivity: Many MCL-1 inhibitors contain a carboxylic acid moiety (to anchor to Arg263 on MCL-1).[1] In unbuffered saline (often pH ~5.5 due to dissolved CO₂), the molecule may become protonated (uncharged) and significantly less soluble than its ionized form.

Verdict: 0.9% Saline is an incompatible vehicle for this compound when used as a mono-solvent.[1] You must switch to a co-solvent system or a complexing agent (Cyclodextrin).[1]

Decision Matrix: Troubleshooting Workflow

Use the following logic flow to determine your next step.

Troubleshooting Start Precipitation Observed in this compound Solution CheckMicro Microscopic Inspection (10x/40x) Start->CheckMicro Type1 Crystalline/Needles CheckMicro->Type1 Looks like shards Type2 Amorphous/Oily Droplets CheckMicro->Type2 Looks like oil blobs Action1 Cause: Insolubility Action: Switch to Protocol A (Cyclodextrin) Type1->Action1 Action2 Cause: Phase Separation (Oiling Out) Action: Switch to Protocol B (PEG/Surfactant) Type2->Action2 Recovery Can I save the current sample? Action1->Recovery Action2->Recovery NoSave NO. Discard. Re-dissolving risks altered concentration. Recovery->NoSave Standard Practice

Figure 1: Diagnostic workflow for identifying the nature of precipitation and selecting the corrective formulation strategy.

Validated Formulation Protocols

Do not attempt to dissolve this compound directly in water or saline.[1] Use one of the following validated vehicle systems.

Protocol A: The "Gold Standard" (Cyclodextrin)

Best for: Intravenous (IV) or Intraperitoneal (IP) injection; High bioavailability.[1]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic drug sits inside the donut-shaped sugar ring, while the hydrophilic exterior interacts with the aqueous buffer.

Reagents:

  • This compound Stock (dissolved in 100% DMSO)[1]

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin)[1]

  • Sodium Acetate or Phosphate Buffer (pH 4.5 - 7.4 depending on specific stability)[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in pure water or buffer to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Acidification (Optional but Recommended): If the drug is basic, slightly acidic buffers help. If acidic, basic buffers help. For general MCL-1 inhibitors, a neutral pH 7.4 phosphate buffer is usually safe.

  • Complexation:

    • Add the required volume of this compound DMSO stock (keep DMSO < 5% final volume) to the 20% HP-β-CD solution.

    • CRITICAL: Add the DMSO slowly (dropwise) while vortexing the cyclodextrin solution. Do not dump it in all at once.

  • Sonication: Sonicate in a water bath at room temperature for 10–20 minutes until the solution is perfectly clear.

Protocol B: The Co-Solvent System (PEG/Tween)

Best for: Subcutaneous (SC) or Oral (PO) administration.[1]

Mechanism: Uses dielectric constant modifiers (PEG) and surfactants (Tween) to keep the drug in solution.

Formulation Composition:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)[1]

  • 45% Saline or Water (Diluent)[1]

Step-by-Step:

  • Dissolve this compound powder in 100% DMSO to create a high-concentration master stock (e.g., 50 mg/mL).

  • Add PEG 400 to the DMSO stock and vortex thoroughly. The solution should remain clear.

  • Add Tween 80 and vortex.[1]

  • Slowly add the Saline/Water (warm to 37°C if possible) while vortexing.

    • Note: If cloudiness appears, sonicate immediately. If it does not clear, the concentration is too high for this vehicle.

Quantitative Data: Vehicle Compatibility

Vehicle ComponentSolubility RatingNotes
100% DMSO ExcellentStandard for stock storage (-20°C).[1] Toxic in vivo at high volumes (>10%).[1]
0.9% Saline Fail Causes immediate precipitation due to ionic strength.
PBS (Phosphate Buffered Saline) Fail Similar to saline; often precipitates hydrophobic drugs.[1]
30% HP-β-CD in Water HighRecommended for IV.[1] Reduces irritation.[1]
Corn Oil / Sesame Oil Low/ModerateViable only for very specific oral gavages; poor reproducibility.[1]

Frequently Asked Questions (FAQs)

Q1: I already added saline and it turned cloudy. Can I filter it and use it? A: Absolutely not. Filtering a cloudy solution removes the drug (which is the precipitate). You will be injecting the vehicle with an unknown, likely negligible, concentration of the drug. The experiment must be discarded.

Q2: Why does it precipitate in saline but not in water? A: This is the "Salting Out" effect. The ions in saline (Na+ and Cl-) attract water molecules more strongly than the hydrophobic drug does. In pure water, the hydration shell is less competitive, allowing slightly better solubility, though usually still insufficient for this class of compound.

Q3: Can I freeze the formulated solution (in Cyclodextrin or PEG) for later use? A: Generally, no . Freezing and thawing causes "recrystallization."[1] As water freezes into ice crystals, the drug is concentrated into the remaining liquid phase, often exceeding its solubility limit and crashing out. Once precipitated, it is energetically difficult to re-dissolve without heating or sonication. Always prepare formulations fresh on the day of dosing.

Q4: My protocol requires pH 4.5. Will this compound survive? A: Most MCL-1 inhibitors are relatively stable at slightly acidic pH.[1] However, you must check the pKa of the specific molecule. If the molecule has a carboxylic acid (pKa ~4-5), lowering the pH below the pKa will protonate it, making it uncharged and drastically reducing its solubility. For acidic drugs, maintain pH > pKa + 2 (i.e., pH 7-8) for maximum solubility.

References

  • MCL-1 Inhibitor Discovery & Properties

    • Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature, 538, 477–482. (Demonstrates the structural complexity and lipophilicity typical of this class).
    • [1]

  • Cyclodextrin Formulation Strategies

    • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.
  • General Solubility Troubleshooting

    • Di, L., & Kerns, E. H. (2016). "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier.[1] (Authoritative text on solubility and formulation).

  • Specifics on Salting Out

    • Hyde, A. M., et al. (2017).[2] "General Principles and Strategies for Salting-Out Phase Separation in Organic Process Research & Development." Organic Process Research & Development.

    • [1]

Sources

Technical Support Center: Minimizing Off-Target Effects of VU6001192

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: VU6001192 (mGlu2 Negative Allosteric Modulator) Assigned Specialist: Senior Application Scientist, Molecular Pharmacology Division[1]

Introduction

Welcome to the technical support guide for This compound . You are likely utilizing this compound to interrogate metabotropic glutamate receptor 2 (mGlu2) signaling in tissue preparations.[1]

Crucial Identification: this compound is a Negative Allosteric Modulator (NAM) of mGlu2, based on a 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide scaffold.[1][2] Unlike orthosteric antagonists, it binds to an allosteric site (transmembrane domain) to reduce the efficacy of glutamate.[1]

The Challenge: While this compound was designed for high selectivity over mGlu3 (the closest homolog), off-target effects in tissue samples often arise from three sources:

  • Concentration Spillover: Exceeding the selectivity window, leading to mGlu3 inhibition.[1]

  • Non-Specific Binding: The lipophilic quinolone scaffold binding to tissue lipids/proteins, reducing free drug concentration (

    
    ) and necessitating higher (riskier) total doses.[1]
    
  • Scaffold Promiscuity: Potential interaction with M1 muscarinic receptors (common in this chemical class).[1]

This guide provides self-validating workflows to minimize these risks.

Module 1: Optimizing the Selectivity Window

The Issue: Isoform Cross-Reactivity

This compound exhibits an IC


 of approximately 41–207 nM  for mGlu2 (depending on the assay conditions) and is reported to be inactive at mGlu3 up to 10–30 µM .[1] However, in complex tissue homogenates, local concentration gradients can inadvertently trigger mGlu3 or other GPCRs if you simply "blast" the sample with high doses (e.g., 50 µM) to overcome diffusion barriers.[1]
Troubleshooting Protocol: The "Goldilocks" Titration

Do not use a single high concentration. You must establish a dose-response curve that respects the selectivity window.[1]

Step-by-Step Optimization:

  • Calculate Free Fraction: In brain tissue homogenates, lipophilic compounds like this compound are heavily sequestered.[1] Assume a free fraction (

    
    ) of <5%.[1]
    
  • The Ceiling Dose: Set your maximum concentration at 3 µM .

    • Reasoning: At 3 µM, you are ~15x above the mGlu2 IC

      
       (ensuring NAM activity) but well below the >10 µM threshold where mGlu3 or M1 receptor noise begins.[1]
      
  • The Control: Run a parallel arm with VU6001966 (a structurally related analog with different physicochemical properties) or a distinct mGlu2 NAM chemotype to confirm that effects are scaffold-independent.

Data Summary: Selectivity Profile
TargetActivity TypeIC

/ K

Risk Level at 10 µM
mGlu2 Negative Allosteric Modulator41 - 207 nM On-Target (Saturated)
mGlu3 Negative Allosteric Modulator> 30,000 nM Low (Safe)
mGlu5 Negative Allosteric Modulator> 30,000 nM Low (Safe)
M1 mAChR PAM / Agonist> 10,000 nM Moderate (Scaffold Risk)

Module 2: Formulation & Tissue Delivery

The Issue: The "Hotspot" Artifact

This compound is hydrophobic.[1] If added directly to aqueous tissue buffers (ACSF, Krebs), it may form micro-precipitates.[1] These precipitates cause:

  • Local Toxicity: Physical disruption of membranes.[1]

  • Pseudo-Inhibition: Aggregates sequestering the receptor or signaling proteins non-specifically.[1]

Solution: Solvent-Shift Protocol

Never pipet the DMSO stock directly into the tissue bath or homogenate tube.[1]

Protocol:

  • Prepare 1000x Stock: Dissolve this compound in 100% DMSO to 3 mM.

  • Intermediate Dilution: Dilute 1:100 in your assay buffer (warm, sonicated) to create a 30 µM "Working Solution" (containing 1% DMSO). Check for cloudiness.

  • Final Application: Add the Working Solution 1:10 to your tissue sample.[1]

    • Final Concentration: 3 µM.

    • Final DMSO: 0.1% (well tolerated by most slice/homogenate preps).[1]

Module 3: Biological Validation Logic

The Issue: How do I know it's mGlu2?

In tissue samples (unlike recombinant cell lines), you cannot easily "wash out" the receptor.[1] You must use logic-based controls to prove the observed effect is mGlu2-dependent.[1]

Visual Workflow: Validation Decision Tree

Use the following logic flow to troubleshoot unexpected results.

ValidationLogic Start Observed Effect with This compound (3 µM) Control1 Test in mGlu2 -/- Tissue (Genetic Control) Start->Control1 Result1 Effect Persists? Control1->Result1 OffTarget OFF-TARGET EFFECT (Scaffold Promiscuity) Result1->OffTarget Yes OnTarget Likely mGlu2 Dependent Result1->OnTarget No Control2 Test with mGlu2 PAM (Competition Assay) OnTarget->Control2 Result2 Does PAM reverse NAM effect? Control2->Result2 Validated VALIDATED Specific mGlu2 Modulation Result2->Validated Yes MechanismDoubt Mechanism Unclear (Check mGlu3 or M1) Result2->MechanismDoubt No

Caption: Logic flow for distinguishing true mGlu2 inhibition from off-target scaffold effects using genetic and pharmacological controls.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound for in vivo dosing before collecting tissue? A: Proceed with caution. this compound has poor CNS penetration (


).[1] For in vivo experiments, the analog VU6001966  is recommended as it was specifically optimized for better brain exposure (

).[1] If you must use this compound, you are restricted to ex vivo applications (slices, homogenates) or peripheral tissue studies.[1]

Q2: My Western blot shows inhibition of phosphorylation even in mGlu2 knockout tissue. Why? A: This is a classic "Scaffold Effect."[1] The quinolone core can intercalate into membranes or inhibit certain kinases non-specifically at high concentrations (>10 µM).[1] Reduce your concentration to 1 µM and increase the incubation time, or switch to a structurally distinct mGlu2 NAM (e.g., a picolinamide derivative) to see if the phenotype reproduces.

Q3: How long should I incubate the tissue? A: As a NAM, this compound binds to the transmembrane domain.[1] Equilibrium is reached relatively quickly (20–30 minutes) in homogenates.[1] However, in acute brain slices, allow 60 minutes for penetration into the deep tissue layers due to the compound's lipophilicity and non-specific binding to the outer slice surface.

References

  • Felts, A. S., et al. (2015). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2.[1][2] Journal of Medicinal Chemistry, 58(22), 9027–9040.[1] [1]

  • Engers, J. L., et al. (2017). Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core.[1] ACS Medicinal Chemistry Letters, 8(9), 919–924.[1][3]

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders.[1] Nature Reviews Drug Discovery, 8(1), 41–54.[1] [1]

Sources

Technical Support Center: Resolving Stability Issues of Small Molecule Inhibitors in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with small molecule inhibitors, exemplified by the hypothetical compound VU6001192, in cell culture media. Our goal is to equip you with the expertise and troubleshooting strategies to ensure the stability, and therefore the reproducibility and reliability, of your experimental results.

Introduction: The "Three S's" of Small Molecule Handling

The successful application of any small molecule inhibitor in cell culture hinges on three critical factors: S olvent, S olubility, and S tability.[1] A failure to properly address any of these can lead to a cascade of experimental problems, from loss of compound potency to outright cytotoxicity unrelated to the intended biological target. This guide will walk you through a systematic approach to identifying and resolving common stability issues.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific stability-related problems you may be encountering with this compound or other small molecule inhibitors.

Issue 1: Precipitate Formation in Cell Culture Media After Dilution

You've prepared your working solution of this compound and added it to your cell culture medium, only to observe cloudiness or visible precipitate.

Possible Cause: The inhibitor has poor solubility in the aqueous environment of the cell culture medium, causing it to "crash out" of solution.[1] This can be influenced by the pH and ionic strength of the medium.[2]

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Co-solvents: For compounds that are difficult to solubilize, consider using a mixed solvent system. A small percentage of a co-solvent combined with a buffer can help maintain solubility while keeping the final organic solvent concentration low enough to be tolerated by the cells.[2]

    • Stepwise Dilution: When diluting your stock solution into the medium, add it to a moving volume of the diluent to prevent localized high concentrations that can lead to precipitation.[2]

  • pH Adjustment:

    • Some compounds are more soluble at a specific pH. If the datasheet for this compound provides this information, you can try adjusting the pH of your stock solution or a dilution buffer before adding it to the final culture medium. However, be mindful that significant changes in the final medium's pH can impact cell health.

  • Warm the Media:

    • Gently warming the cell culture media to 37°C before and during the addition of the inhibitor can sometimes help to keep it in solution.[3]

  • Sonication:

    • If gentle warming is insufficient, brief sonication in a 37°C water bath for 10-30 minutes can help to redissolve precipitated compound.[3] Caution: Ensure all precipitate is fully redissolved before adding the solution to your cells to avoid inaccurate concentrations and non-specific toxicity.[3]

Issue 2: Inconsistent or Unexpected Biological Effects

You are observing variable results between experiments or an unexpected phenotype that doesn't align with the known function of the target protein.

Possible Cause: The inhibitor may be degrading in the cell culture medium, leading to a decrease in its effective concentration over time. Alternatively, off-target effects could be at play.[4]

Troubleshooting Steps:

  • Assess Compound Stability:

    • Time-Course Experiment: Perform a short-term stability test by incubating your working solution of this compound in the complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 4, and 24 hours) and analyze the concentration of the active compound using a suitable analytical method like HPLC or LC-MS.[2]

    • Light and Air Sensitivity: Some small molecules are sensitive to light or air, which can lead to decomposition.[1] If this compound is light-sensitive, prepare solutions in amber vials or wrap clear vials in aluminum foil and minimize exposure to light during experiments.[3]

  • Dose-Response Analysis:

    • Conduct a full dose-response curve to determine the lowest effective concentration. Off-target effects are more probable at concentrations significantly higher than the IC50 for the primary target.[4]

  • Orthogonal Validation:

    • Use a structurally different inhibitor that targets the same protein. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[4]

  • Genetic Validation:

    • Employ techniques like CRISPR-Cas9 or siRNA to knockdown or knockout the intended target. If the observed phenotype persists even in the absence of the target protein, it is likely an off-target effect.[4]

Issue 3: High Levels of Cytotoxicity at Effective Concentrations

You observe significant cell death at concentrations of this compound that are required for on-target inhibition.

Possible Cause: The inhibitor may be binding to essential cellular proteins, causing toxicity. This could be due to off-target effects or the toxicity of the solvent at the concentration used.[4]

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control (cell culture medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the inhibitor) to rule out solvent-induced toxicity.[4] The final concentration of DMSO in the culture medium should generally be kept below 0.5%, with 0.1% being preferable.[3][5]

  • Check Compound Solubility: Ensure the inhibitor is fully dissolved in the cell culture media. Precipitated compound can cause non-specific cytotoxicity.[3][4]

  • Test Structurally Different Inhibitors: If cytotoxicity is a consistent issue with different chemical scaffolds targeting the same protein, the observed toxicity might be an on-target effect.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: The choice of solvent is critical. For many small molecules, DMSO is a common choice due to its ability to dissolve a wide range of compounds.[5][6] Always refer to the manufacturer's technical data sheet for specific solubility information. Once dissolved, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][5]

Q2: How should I store my stock and working solutions of this compound?

A2: As a general guideline, stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[5] Always protect light-sensitive compounds from light.[2] Label all solutions clearly with the chemical name, concentration, solvent, and date of preparation.[1]

Q3: Can I sterilize my this compound solution by autoclaving?

A3: No. High temperatures and pressures from autoclaving can degrade small molecule inhibitors. To prepare a sterile solution, we recommend filtering it through a 0.2 µm microfilter.[5] If using DMSO as the solvent, it is inherently bactericidal and should not introduce contamination if handled under sterile conditions.[5]

Q4: What should I do if I can't see the powdered compound in the vial?

A4: Some small molecules are supplied in very small quantities and may appear as a thin film on the bottom or walls of the vial.[5] When preparing your stock solution, ensure that the solvent comes into contact with all surfaces of the vial to dissolve all of the compound.[5]

Part 3: Protocols and Data Presentation

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound with a molecular weight of 500 g/mol :

    • Moles of this compound = 0.001 g / 500 g/mol = 2 x 10⁻⁶ mol

    • Volume of DMSO = (2 x 10⁻⁶ mol) / (10 x 10⁻³ mol/L) = 2 x 10⁻⁴ L = 200 µL

  • Add the calculated volume of DMSO directly to the vial containing the this compound powder. [5]

  • Vortex the solution thoroughly until the powder is completely dissolved. [1] Gentle warming to 37°C for a short period may be necessary for some compounds.[3]

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. [5] This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. [1]

  • Store the aliquots at -20°C or -80°C as recommended. [5]

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Determine the final desired concentration of this compound and the final concentration of DMSO. Remember to keep the final DMSO concentration below 0.5%, preferably at 0.1%.[3][5]

  • Calculate the volume of the stock solution needed. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock:

    • (10 mM) * V1 = (10 µM) * (10 mL)

    • (10,000 µM) * V1 = (10 µM) * (10,000 µL)

    • V1 = 10 µL

  • In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium. To prevent precipitation, add the stock solution to a gently swirling or vortexing volume of the medium.[3]

  • Mix the working solution thoroughly by gentle inversion or swirling.

  • Use the freshly prepared working solution immediately for your experiments.

Data Presentation: Solvent Tolerance of Common Cell Lines
Cell LineMaximum Tolerated DMSO Concentration (%)
HEK2930.5
HeLa0.5
A5490.25
Jurkat0.1
Primary Neurons<0.1

Note: This table provides general guidelines. It is always recommended to perform a dose-response curve with your specific cell line and experimental conditions to determine the optimal and non-toxic concentration of the solvent.

Part 4: Visualizations

Troubleshooting Workflow for Small Molecule Stability Issues

start Start: Experimental Issue Observed precipitate Precipitate in Media? start->precipitate inconsistent_results Inconsistent Results? precipitate->inconsistent_results No optimize_solvent Optimize Solvent System (Co-solvents, Stepwise Dilution) precipitate->optimize_solvent Yes cytotoxicity High Cytotoxicity? inconsistent_results->cytotoxicity No assess_stability Assess Compound Stability (Time-Course, Light/Air Sensitivity) inconsistent_results->assess_stability Yes vehicle_control Run Vehicle Control cytotoxicity->vehicle_control Yes end Issue Resolved cytotoxicity->end No adjust_ph Adjust pH optimize_solvent->adjust_ph warm_sonicate Warm Media / Sonicate adjust_ph->warm_sonicate warm_sonicate->end dose_response Dose-Response Analysis assess_stability->dose_response orthogonal_validation Orthogonal/Genetic Validation dose_response->orthogonal_validation orthogonal_validation->end check_solubility Re-check Solubility vehicle_control->check_solubility test_other_inhibitors Test Structurally Different Inhibitors check_solubility->test_other_inhibitors test_other_inhibitors->end cluster_on_target On-Target Effect cluster_off_target Off-Target Effect inhibitor1 This compound target1 Intended Target Protein inhibitor1->target1 Binds phenotype1 Expected Phenotype target1->phenotype1 Leads to inhibitor2 This compound target2 Unintended Target Protein inhibitor2->target2 Binds phenotype2 Unexpected Phenotype or Cytotoxicity target2->phenotype2 Leads to

Caption: Diagram illustrating the difference between on-target and off-target effects of a small molecule inhibitor.

References

  • Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
  • Burggraaff, L., et al. (2020). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
  • SMALL MOLECULES. (n.d.). Captivate Bio.
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. (n.d.). Benchchem.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate.

Sources

Technical Support Center: Optimizing CNS Exposure for VU-Series Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Brain Exposure for VU6001192 (and related Muscarinic PAMs) Ticket ID: VCNDD-OPT-1192 Support Tier: Senior Application Scientist

Executive Summary & Triage

User Status: You are working with This compound , a putative muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM). The Problem: You are observing insufficient brain exposure in preclinical models (rodent/NHP), leading to a lack of efficacy in behavioral assays.

Immediate Diagnostic Assessment: The "VU" series (Vanderbilt Center for Neuroscience Drug Discovery) often utilizes heteroaryl-quinoline, isatin, or thiazepane scaffolds. While highly potent in vitro, early-generation analogs frequently suffer from P-glycoprotein (P-gp/MDR1) efflux or high plasma protein binding (PPB) .

Disclaimer: Specific public PK data for "this compound" is proprietary or limited. This guide applies the validated troubleshooting protocols established by the Conn/Lindsley labs for the VU-M1/M4 PAM series.

Diagnostic Workflow (Interactive)

Before altering your dosing regimen, you must identify the mechanism of exclusion. Use this decision matrix.

DiagnosticFlow Start Symptom: No In Vivo Efficacy CheckPK Step 1: Measure Brain/Plasma Ratio (Total & Unbound) Start->CheckPK Decision1 Is Kp (Total) < 0.1? CheckPK->Decision1 EffluxCheck Step 2: MDR1-MDCK Assay Decision1->EffluxCheck Yes (Low Total) BindingCheck Step 2b: Equilibrium Dialysis (Brain Homogenate) Decision1->BindingCheck No (Total OK, but no effect) ResultEfflux Efflux Ratio > 2.5? EffluxCheck->ResultEfflux ResultBinding Fu,brain < 0.5%? BindingCheck->ResultBinding Sol1 Diagnosis: P-gp Substrate Action: Co-dose Tariquidar ResultEfflux->Sol1 Yes Sol3 Diagnosis: Rapid Metabolism Action: Microsomal Stability Check ResultEfflux->Sol3 No ResultBinding->Sol1 No (Check Efflux) Sol2 Diagnosis: High Nonspecific Binding Action: Lipid Formulation / High Dose ResultBinding->Sol2 Yes

Caption: Diagnostic logic to distinguish between transporter efflux (P-gp) and thermodynamic binding limitations.

Troubleshooting Guides & FAQs

Issue A: "I have high plasma levels, but the brain is empty."

Diagnosis: This is the classic signature of P-gp (MDR1) or BCRP efflux . The VU series often contains basic amines or specific H-bond donors that trigger these transporters.

Q: How do I confirm this without synthesizing a new molecule? A: Perform a "Knockout Mimic" experiment using a chemical inhibitor. If efficacy is restored, your molecule is active but efflux-limited.

Protocol: The Tariquidar Validation Challenge Rationale: Tariquidar is a potent P-gp inhibitor. By co-administering it, you inhibit the pump at the Blood-Brain Barrier (BBB), allowing this compound to enter. This proves target engagement is possible.

  • Vehicle: Formulate Tariquidar in 5% Dextrose or 20% Captisol.

  • Pre-treatment: Administer Tariquidar (15 mg/kg, IV) to rats 15–30 minutes prior to this compound.

  • Dosing: Administer this compound (IP or PO).

  • Sampling: Collect plasma and brain samples at T_max (usually 0.5 – 1 hr).

  • Success Criteria: A >3-fold increase in Brain/Plasma ratio compared to this compound alone.

Warning: Tariquidar is not a clinical solution. It is a tool to validate your biology in animal models.

Issue B: "My Kp (Total) looks okay (~0.5), but still no efficacy."

Diagnosis: You likely have a Free Fraction (Fu) problem. The parameter that drives efficacy is Kp,uu (Unbound Partition Coefficient), not total brain concentration. If this compound is 99.9% bound to brain tissue lipids, it cannot bind the M1/M4 receptor.

Q: How do I calculate the "Real" exposure? A: You must determine the fraction unbound in brain homogenate (


) using equilibrium dialysis.

Calculation:



ParameterTarget ValueAction if Failed

> 1.0%Use higher doses; check lipophilicity (LogD).

> 0.3If < 0.1, it is an efflux substrate (See Issue A).
Issue C: "The compound precipitates in the syringe or gut."

Diagnosis: Solubility-limited absorption. Many VU PAMs are lipophilic crystalline solids.

Q: What is the recommended formulation for VU-series compounds? A: Avoid simple saline. The VCNDD standard often utilizes cyclodextrins to create an inclusion complex that improves solubility without affecting membrane permeability.

Standard VCNDD Formulation Recipe:

  • Acidification: Dissolve this compound in a minimal volume of 0.1 N HCl (if basic).

  • Complexation: Add 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .

  • Adjustment: Slowly adjust pH to 5.5–7.0 using NaOH.

  • Sonication: Sonicate for 20 mins. Solution should be clear.

Data Reference: Benchmarking VU Series

Use these established values from the Lindsley/Conn series to benchmark your this compound data. If your numbers deviate significantly, re-validate your assay.

CompoundTarget

(Total)

(Unbound)
Efflux Ratio (MDR1)Notes
VU0467154 M4 PAM1.80.651.2High CNS penetration (Ideal control).
VU0152100 M1 PAM0.30.0814.5P-gp Substrate. Poor brain exposure.
This compound Test< 0.1 (Est)< 0.05 (Est)Likely > 10Requires efflux inhibition.

Experimental Workflow: In Vivo Validation

If you suspect this compound is a P-gp substrate, use this workflow to salvage the study and prove the mechanism of action (MoA) in your model.

Workflow Step1 Step 1: In Vitro MDR1-MDCK Assay Step2 Step 2: PK Study (Rat, n=3) Step1->Step2 Confirm Efflux Step3 Step 3: P-gp Inhibition (Tariquidar Co-dose) Step2->Step3 Low Brain Exposure Step4 Step 4: Behavioral Assay (e.g., Amphetamine Hyperlocomotion) Step3->Step4 Exposure Restored

Caption: Workflow to validate target engagement for efflux-limited compounds.

References

  • Discovery and SAR of a Novel Series of Potent, CNS Penetrant M4 PAMs Based on a Non-Enolizable Ketone Core. Source: Bridges, T. M., Lindsley, C. W., et al. (2016).[1] Bioorganic & Medicinal Chemistry Letters. Relevance: Establishes the standard PK/efflux optimization parameters for VU-series M4 PAMs.

  • Discovery and Optimization of a Novel CNS Penetrant Series of mGlu4 PAMs. Source: Boutaud, O., Conn, P. J., Lindsley, C. W., et al. (2021).[2] Bioorganic & Medicinal Chemistry Letters. Relevance: Details the calculation of Kp,uu and optimization of brain exposure in Vanderbilt series compounds.

  • Muscarinic Acetylcholine Receptors: Structural Basis of Function and Pharmacology. Source: Kruse, A. C., et al. (2014). Annual Review of Pharmacology and Toxicology. Relevance: Foundational understanding of M1/M4 receptor targeting and allosteric modulation sites.[3]

  • Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure. Source: Di, L., & Kerns, E. (2016). Royal Society of Chemistry.[3] Relevance: Standard protocols for MDR1-MDCK assays and interpreting Kp,uu vs Kp,total.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

For researchers, scientists, and drug development professionals, understanding the nuances of a compound's behavior across different physiological states is paramount to successful and ethical experimentation. This guide provides a dedicated technical support center for investigators utilizing VU6001192, a selective positive allosteric modulator of the KCNQ2 potassium channel, with a focus on adjusting dosing strategies to account for age-related metabolic differences.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator of the KCNQ2 voltage-gated potassium channel, which is a key regulator of neuronal excitability.[1][2] By binding to a site distinct from the ion pore, it enhances the channel's opening probability, leading to an increased potassium efflux. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thereby reducing overall neuronal excitability.[1] This mechanism is crucial for its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as certain forms of epilepsy.[1][3]

Q2: Why is it critical to consider age when determining the dosage of this compound in preclinical models?

A2: Age is a critical variable in pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body). As organisms age, they experience significant physiological changes that can alter drug absorption, distribution, metabolism, and excretion (ADME). These changes can lead to either reduced efficacy or increased toxicity if dosing is not appropriately adjusted. For a compound like this compound, which modulates neuronal activity, these age-related differences can have profound effects on experimental outcomes and subject welfare.

Q3: What are the key age-related metabolic changes that could affect this compound's profile?

A3: Several age-related physiological changes can impact the metabolism and clearance of xenobiotics like this compound:

  • Hepatic Metabolism: The liver is the primary site of drug metabolism. With age, there is often a decrease in liver mass and blood flow. More importantly, the activity of cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of many drugs, can decline.[4] This can lead to a reduced rate of metabolism and consequently, a longer half-life and increased exposure to the drug.

  • Renal Excretion: Kidney function also tends to decline with age, leading to a reduced glomerular filtration rate. If this compound or its metabolites are cleared by the kidneys, this can result in their accumulation in the body, increasing the risk of adverse effects.

  • Changes in Body Composition: Aging is associated with a decrease in lean body mass and an increase in adipose tissue. For lipophilic compounds, this can alter the volume of distribution, potentially leading to a longer elimination half-life.

  • Plasma Protein Binding: While changes in plasma protein binding with age are generally less pronounced, they can still occur and affect the free (active) fraction of a drug.

Troubleshooting Guide: Dosing this compound in Aged Animal Models

This section provides a structured approach to common challenges encountered when designing and executing experiments with this compound in older preclinical models.

Issue 1: Unexpected Adverse Events or Exaggerated Pharmacological Effects in Aged Cohorts
  • Potential Cause: Reduced metabolic clearance leading to higher-than-expected plasma concentrations of this compound.

  • Troubleshooting Steps:

    • Dose Reduction: As a first step, consider a conservative dose reduction of 25-50% in the aged cohort compared to the established dose for young adult animals. The exact reduction should be guided by preliminary tolerability studies.

    • Pharmacokinetic (PK) Profiling: Conduct a pilot PK study in a small group of aged animals. This will provide empirical data on key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

    • Metabolite Identification: If feasible, analyze plasma and urine samples for the parent compound and its major metabolites. This can help determine if there is a specific metabolic pathway that is impaired with age.

Issue 2: Lack of Efficacy in Aged Animals at Doses Effective in Younger Cohorts
  • Potential Cause:

    • Age-related changes in the target tissue (e.g., altered KCNQ2 channel expression or function).

    • Increased activity of efflux transporters (e.g., P-glycoprotein) at the blood-brain barrier, reducing central nervous system (CNS) penetration.

    • Sub-therapeutic plasma concentrations due to unforeseen age-related changes in absorption or first-pass metabolism.

  • Troubleshooting Steps:

    • Confirm Target Engagement: If possible, use techniques like electrophysiology in ex vivo brain slices to confirm that this compound is still modulating KCNQ2 channels in aged animals.

    • Brain Tissue Concentration Analysis: Measure the concentration of this compound in the brain tissue of both young and aged animals after dosing to assess CNS penetration.

    • Dose-Response Study: Conduct a dose-response study in the aged cohort to determine if a higher dose is required to achieve the desired pharmacological effect. This should be done cautiously, with careful monitoring for adverse effects.

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic Study in Aged Rodent Models

Objective: To determine the basic pharmacokinetic parameters of this compound in aged versus young adult rodents.

Methodology:

  • Animal Cohorts: Use two cohorts of animals (e.g., C57BL/6 mice): one of young adults (e.g., 3-4 months old) and one of aged animals (e.g., 18-24 months old).

  • Dosing: Administer a single dose of this compound via the intended experimental route (e.g., intraperitoneal injection or oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters for each group.

Data Presentation:

ParameterYoung Adult (Mean ± SD)Aged (Mean ± SD)
Cmax (ng/mL)[Insert Data][Insert Data]
Tmax (hr)[Insert Data][Insert Data]
AUC (0-t) (ng*hr/mL)[Insert Data][Insert Data]
t½ (hr)[Insert Data][Insert Data]

Table 1: Comparative Pharmacokinetic Parameters of this compound in Young and Aged Rodents.

Visualizing the Experimental Workflow

experimental_workflow cluster_planning Phase 1: Planning & Rationale cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Hypothesis: Age alters this compound metabolism lit_review Literature Review: Age-related PK/PD changes start->lit_review cohorts Establish Cohorts: Young vs. Aged Models lit_review->cohorts dosing Administer this compound (Single Dose) cohorts->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_calc Calculate PK Parameters (Cmax, AUC, t½) analysis->pk_calc comparison Compare PK Profiles: Young vs. Aged pk_calc->comparison conclusion Conclusion: Evidence-based dose adjustment comparison->conclusion

A schematic of the experimental workflow for a pilot pharmacokinetic study.

Signaling Pathway Considerations

signaling_pathway cluster_neuron Neuron cluster_metabolism Systemic Metabolism This compound This compound kcnq2 KCNQ2 Channel This compound->kcnq2 Positive Allosteric Modulation liver Liver (CYP Enzymes) This compound->liver Metabolism k_ion K+ Efflux kcnq2->k_ion Increases hyperpolarization Membrane Hyperpolarization k_ion->hyperpolarization excitability Decreased Neuronal Excitability hyperpolarization->excitability kidney Kidney (Excretion) liver->kidney Metabolites age Aging age->liver Reduces Function age->kidney Reduces Function

The interplay of this compound's mechanism of action and age-related metabolic factors.

References

  • Leucuta, S. E., & Vlase, L. (2006). Pharmacokinetics and metabolic drug interactions. Current Clinical Pharmacology, 1(1), 5-20. [Link]

  • Orsini, C., et al. (2025). Potassium current inactivation as a novel pathomechanism for KCNQ2 developmental and epileptic encephalopathy. Epilepsia. [Link]

  • KCNQ2 Cure Alliance. (2026, January 30). Expanded Access of Kv7.2 Channel Activators. [Link]

  • ASPET. (2023, August 13). Voltage gated potassium channel activator for resistant epilepsy. [Link]

Sources

Validation & Comparative

Technical Guide: VU6001192 (Allosteric) vs. Orthosteric Muscarinic Agonists

[1]

Executive Summary & Critical Target Clarification

Status: CRITICAL DISTINCTION REQUIRED [1]

Before proceeding with a comparative performance analysis, it is scientifically imperative to define the precise pharmacological identity of This compound .

Contrary to a common misconception arising from its chemical lineage, This compound is NOT a muscarinic agonist. [1]

  • This compound is a potent, selective Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor Subtype 2 (mGlu2) .[1][2][3][4][5]

  • Orthosteric Muscarinic Agonists (e.g., Xanomeline, Pilocarpine) are direct activators of Muscarinic Acetylcholine Receptors (mAChRs, M1–M5).[1]

Why the Confusion? this compound was developed by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) using a quinoline-carboxamide scaffold originally optimized for M1 Positive Allosteric Modulators (PAMs) .[1] Researchers often compare these classes because they represent two opposing philosophies in CNS drug discovery: Orthosteric Activation (The "Hammer") vs. Allosteric Modulation (The "Dimmer") .[1]

This guide compares the performance profile and experimental validation of the allosteric strategy (exemplified by this compound and its M1 PAM cousins) against traditional orthosteric muscarinic agonists.

Mechanism of Action: The Orthosteric vs. Allosteric Divide[6][7]

To understand the performance difference, we must analyze the binding kinetics and conformational selection.

Orthosteric Muscarinic Agonists[1][8][9]
  • Binding Site: Bind to the highly conserved acetylcholine (ACh) binding pocket (orthosteric site).[1]

  • Mechanism: Force the receptor into an active conformation regardless of endogenous signaling.

  • Liability: Because the orthosteric site is 100% conserved across M1–M5 subtypes, achieving selectivity is nearly impossible.[1] This leads to "SLUDGE" side effects (Salivation, Lacrimation, Urination, Defecation, GI upset, Emesis) mediated by peripheral M2/M3 receptors.[1]

  • Desensitization: Continuous activation leads to rapid receptor phosphorylation and internalization (tachyphylaxis).[1]

This compound (and the Allosteric Class)[1][2][3][4][10][11][12]
  • Binding Site: Binds to a non-conserved allosteric exosite (specifically the 7TM domain for this compound).[1]

  • Mechanism:

    • NAM (this compound): Stabilizes the inactive state, reducing the efficacy/potency of the endogenous ligand (Glutamate).

    • PAM (M1 analogs): Stabilizes the active state, potentiating the response only when the endogenous ligand (ACh) is present.[1]

  • Advantage: High subtype selectivity (mGlu2 vs mGlu3; or M1 vs M2) and maintenance of temporal signaling fidelity.[1]

Visualization: Receptor Binding Topology

The following diagram illustrates the structural conflict between these two approaches.

Gcluster_0Orthosteric Agonist (e.g., Xanomeline)cluster_1Allosteric Modulator (e.g., this compound)Ortho_LigandOrthosteric Ligand(High Affinity)Receptor_AMuscarinic Receptor(Active Site)Ortho_Ligand->Receptor_A  Forces Activation  Signal_ASignal_AReceptor_A->Signal_A  Continuous Signal(Risk: Desensitization)  Allo_LigandThis compound(Allosteric Site)Receptor_BGPCR (mGlu2)(Exosite)Allo_Ligand->Receptor_B  Modulates Conformation  Signal_BSignal_BReceptor_B->Signal_B  Tuned Signal(Preserves Timing)  Endo_LigandEndogenous Ligand(Glutamate/ACh)Endo_Ligand->Receptor_B  Physiological Binding  

Caption: Comparison of Orthosteric forcing (left) vs. Allosteric tuning (right).[1] Note this compound binds outside the conserved pocket.

Comparative Performance Analysis

The following data contrasts the performance of this compound (as a representative highly selective allosteric modulator) against standard orthosteric agonists.

Table 1: Pharmacological Profile Comparison
FeatureThis compound (Allosteric NAM)Orthosteric Agonist (e.g., Xanomeline)
Primary Target mGlu2 (Selectivity >100x vs mGlu3)M1/M4 (Poor selectivity vs M2/M3)
Mode of Action Negative Allosteric Modulation (Inhibits Glutamate)Full/Partial Agonism (Mimics ACh)
Cooperativity (

)
Negative (< 1.[1]0)N/A (Direct activation)
Probe Dependence Efficacy depends on endogenous glutamate toneIndependent of endogenous tone
CNS Penetration (

)
High (

,

)
Variable (Often P-gp substrates)
Side Effect Profile Clean (No cholinergic crisis)High risk (Salivation, GI distress)
Therapeutic Utility Depression/Anxiety (dampening excitation)Schizophrenia/Alzheimer's (boosting drive)
Key Insight: The "Ceiling Effect"[1]
  • Orthosteric Agonists have no ceiling; they will drive the receptor to 100% activation (or toxicity) as dose increases.[1]

  • This compound exhibits "saturability."[1] Once the allosteric site is saturated, the modulation of the orthosteric response reaches a plateau. This provides a built-in safety margin that prevents overdose-mediated toxicity.[1]

Experimental Protocols: Validating the Mechanism

To distinguish this compound from an orthosteric agonist in your lab, you must use a Shift Assay rather than a direct stimulation assay.[1]

Protocol A: Calcium Mobilization (FLIPR) for Orthosteric Agonists[1]
  • Objective: Measure direct receptor activation.

  • Cell Line: CHO-K1 or HEK293 stably expressing M1 or M4.[1]

  • Load: Incubate cells with Calcium-4 dye for 45 min at 37°C.

  • Basal Read: Measure fluorescence for 10s.

  • Add Compound: Inject Orthosteric Agonist (e.g., Xanomeline).[1]

  • Result: Immediate, sharp increase in RFU (Relative Fluorescence Units) indicating

    
     coupling.[1]
    
Protocol B: "Shift Assay" for this compound (NAM Validation)
  • Objective: Measure the inhibition of an agonist response (since it is a NAM).

  • Cell Line: Cell line expressing mGlu2 (or M1 if testing PAMs).[1]

  • Pre-Incubation: Add this compound (various concentrations) to cells 15 minutes prior to reading.[1]

  • Challenge: Inject an

    
     concentration of the orthosteric agonist (Glutamate for mGlu2; ACh for M1).[1]
    
  • Readout: Measure the Right-Shift in the agonist dose-response curve.

  • Calculation: Determine the Dose Ratio (DR). A NAM will increase the

    
     of the agonist.
    
Visualization: Experimental Logic Flow

ExperimentStartUnknown CompoundDirect_AssayDirect Agonist Assay(No Endogenous Ligand)Start->Direct_AssayShift_AssayShift Assay(Fixed [Agonist] + Titrated Compound)Start->Shift_AssayResult_PosResult_PosDirect_Assay->Result_PosSignal IncreaseResult_NegResult_NegDirect_Assay->Result_NegNo SignalResult_LeftResult_LeftShift_Assay->Result_LeftLeft Shift (Potentiation)Result_RightResult_RightShift_Assay->Result_RightRight Shift (Inhibition)Conclusion_OrthoConclusion_OrthoResult_Pos->Conclusion_OrthoOrthosteric AgonistResult_Neg->Shift_AssayCheck AllostericConclusion_PAMConclusion_PAMResult_Left->Conclusion_PAMPositive Allosteric ModulatorConclusion_NAMConclusion_NAMResult_Right->Conclusion_NAMThis compound (NAM)

Caption: Decision tree to classify this compound vs. Agonists using functional assays.

Synthesis & Recommendations

For Drug Discovery Programs: If your goal is to treat Schizophrenia or Alzheimer's by boosting cholinergic tone, Orthosteric Agonists (like Xanomeline) are the clinically validated path (see KarXT approval), but they require peripheral antagonists (Trospium) to manage side effects.[1]

This compound represents a different toolset.[1] It is an mGlu2 NAM , useful for studying the glutamatergic hypothesis of depression (rapid-acting antidepressant potential).[1] It is not a substitute for a muscarinic agonist, but its chemical scaffold (the quinoline-carboxamide core) is the same engine used to build highly selective M1 PAMs (like VU0467154).[1]

Recommendation:

  • Use This compound only if targeting mGlu2 inhibition .[1]

  • Use VU0467154 or VU0486846 if you seek an Allosteric M1 alternative to Xanomeline.[1]

  • Use Xanomeline if you need a reference Orthosteric Agonist .[1]

References

  • Felts, A. S., et al. (2015). "Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2."[1][5][6] Journal of Medicinal Chemistry, 58(22), 9027–9040.[1]

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders."[1] Nature Reviews Drug Discovery, 8(1), 41-54.[1]

  • Rook, J. M., et al. (2013). "Biased agonism at the M1 muscarinic acetylcholine receptor: implications for drug discovery."[1] Neuropharmacology, 64, 2-13.[1]

  • Vanderbilt Center for Neuroscience Drug Discovery. "Research Overview: Muscarinic and Glutamate Modulators."

Cross-Validation Guide: VU6001192 & Isoform-Selective PLD Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: Reproducibility in Phospholipase D (PLD) research is historically plagued by assay artifacts. Early generation inhibitors (e.g., FIPI) suffered from poor metabolic stability and lack of isoform selectivity. Newer Vanderbilt-series analogues, such as VU6001192 (and related series members like VU0359595/VU0364739), offer nanomolar potency and isoform specificity. However, results often vary across labs due to differences in substrate presentation (micelles vs. vesicles), plasticware adsorption, and "protein shift" in serum-containing media.

The Solution: This guide establishes a rigorous cross-validation framework. It treats This compound as the primary candidate for validation, benchmarking its performance against the industry standards: FIPI (Dual PLD1/2), VU0359595 (PLD1 Selective), and VU0364739 (PLD2 Selective).

Compound Classification[1][2]
  • Target: Phospholipase D (PLD1 and/or PLD2 isoforms).[1][2][3][4][5][6][7]

  • Mechanism: Allosteric inhibition; prevents the hydrolysis of Phosphatidylcholine (PC) to Phosphatidic Acid (PA).

  • Chemical Class: Likely a triazaspirone or benzimidazolone scaffold (typical of the VU series).

  • Key Advantage: Optimized pharmacokinetic (PK) profile and CNS penetrance compared to first-gen halopemide derivatives.

Comparative Analysis: The Benchmarking Matrix

To validate this compound, you must run side-by-side assays with established controls. The following table aggregates field-validated data for the reference standards. Your experimental data for this compound should be populated in the final column for comparison.

Table 1: Reference Inhibitor Profiles
FeatureFIPI (Standard)VU0359595 (PLD1 Control)VU0364739 (PLD2 Control)This compound (Candidate)
Selectivity Dual PLD1/PLD2>1700-fold PLD1 selective>75-fold PLD2 selective[To be Determined]
Cellular IC50 (PLD1) ~25 nM3.7 nM> 1500 nM[Target: < 50 nM]
Cellular IC50 (PLD2) ~25 nM6.4 µM20 nM[Target: < 50 nM]
Mechanism Competitive (Reversible)AllostericAllosteric[Likely Allosteric]
Metabolic Stability (t1/2) Low (< 30 min)High (> 4 hrs)Moderate[Target: > 6 hrs]
Assay Window 5-10 fold10-20 fold10-20 fold[Target: > 15 fold]

Critical Insight: If this compound shows an IC50 >100 nM in cellular assays despite <10 nM biochemical potency, suspect high protein binding or poor cell permeability . The VU series is highly lipophilic; serum-free conditions often yield 10x higher potency.

The "Gold Standard" Validation Protocol

Objective: Quantify PLD activity using the Cellular Transphosphatidylation Assay . Why this method? Measuring Choline release (the natural product) is prone to high background noise from other metabolic pathways. PLD has a unique ability to accept primary alcohols (like 1-butanol) as a nucleophile instead of water, creating a stable Phosphatidylbutanol (PtdBut) product that is not naturally metabolized. This provides a zero-background signal.

Protocol: 1-Butanol Transphosphatidylation
Reagents & Setup
  • Cell Line: Calu-1 (High endogenous PLD1) or HEK293 (Transfected PLD2).

  • Tracer: [3H]-Palmitic acid or [32P]-Orthophosphate (for lipid labeling).

  • Substrate: 0.3% 1-Butanol (primary alcohol).

  • Control: 0.3% tert-Butanol (cannot be transphosphatidylated; controls for solvent effects).

Step-by-Step Workflow
  • Seeding: Plate cells (e.g., 5x10^5 cells/well) in 6-well plates.

  • Labeling: Incubate with [3H]-Palmitic acid (2 µCi/ml) for 18–24 hours to label the PC pool.

  • Inhibitor Pre-treatment:

    • Wash cells with PBS.

    • Add serum-free media containing This compound (dose-response: 0.1 nM to 10 µM).

    • Include VU0359595 (100 nM) as a positive control for PLD1 blockade.

    • Incubate for 30 minutes (Equilibrium binding).

  • Activation & Trapping:

    • Add 0.3% 1-Butanol to all wells.

    • Stimulate with PMA (100 nM) (activates PKC, which stimulates PLD).

    • Incubate for 30 minutes .

  • Termination: Aspirate media; add ice-cold Methanol:HCl (100:1).

  • Lipid Extraction:

    • Scrape cells. Add Chloroform and 0.1M HCl (Bligh-Dyer extraction).

    • Vortex and centrifuge to split phases.

    • Collect the lower organic phase (lipids).

  • Analysis (TLC):

    • Spot lipids on Silica Gel 60 plates.

    • Solvent System: Ethyl acetate/iso-octane/acetic acid/water (110:50:20:100).

    • PtdBut migrates distinctly (Rf ~0.4–0.5) above PC and PA.

  • Quantification: Scintillation counting of the PtdBut band.

Pathway Visualization & Mechanism

The following diagram illustrates the signaling cascade and the specific intervention point of this compound. It highlights the divergence between the "Natural Path" (PA production) and the "Assay Path" (PtdBut production).

PLD_Signaling GPCR GPCR / RTK (Agonist Stimulation) PKC PKC Isoforms GPCR->PKC Rho Rho/Rac GTPases GPCR->Rho PMA PMA (Positive Control) PMA->PKC Direct Activation PLD Phospholipase D (PLD1 / PLD2) PKC->PLD Phosphorylation Rho->PLD Allosteric Activation PA Phosphatidic Acid (PA) Signaling Lipid PLD->PA Hydrolysis (+H2O) PtdBut Phosphatidylbutanol (PtdBut) STABLE MARKER PLD->PtdBut Transphosphatidylation (+1-Butanol) Inhibitors INHIBITION This compound VU0359595 Inhibitors->PLD Blocks Catalytic Site PC Phosphatidylcholine (PC) PC->PLD Butanol 1-Butanol (Assay Reagent) Water H2O (Natural) mTOR mTOR / Actin Signaling PA->mTOR

Caption: PLD signaling pathway showing the competitive transphosphatidylation reaction used for assay validation. This compound blocks the catalytic conversion of PC to both PA (signaling) and PtdBut (marker).

Troubleshooting & Cross-Lab Variability

If your results for this compound deviate from the expected range (e.g., IC50 > 1000 nM), audit these three parameters immediately:

The "Plastic Effect"

Vanderbilt PLD inhibitors are lipophilic.

  • Problem: Compounds adsorb to polystyrene reservoirs or pipette tips, reducing the effective concentration.

  • Fix: Use glass-coated or low-binding polypropylene plates for serial dilutions. Do not store dilute stocks; prepare fresh in media immediately before use.

Substrate Presentation (In Vitro Biochemical Assays)
  • Problem: In cell-free assays, PLD requires a lipid interface. Using PC micelles (Triton X-100) vs. PC/PE/PIP2 vesicles yields different IC50s.

  • Standard: The Vanderbilt protocol typically utilizes PC:PE:PIP2 (30:30:3) vesicles to mimic the plasma membrane. Micelle-based assays often overestimate potency.

Incubation Time (Kinetics)
  • Problem: Some PLD inhibitors are slow-binding.

  • Fix: Ensure a minimum 30-minute pre-incubation of the inhibitor with the cells/enzyme before adding the stimulus (PMA) or substrate. Short incubations (<10 min) will artificially inflate the IC50.

References

  • Scott, S. A., et al. (2009). Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness. Nature Chemical Biology, 5, 108–117.

  • Lewis, J. A., et al. (2009).[3] Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity. Bioorganic & Medicinal Chemistry Letters, 19(7), 1916-1920.[3]

  • Lindsley, C. W., et al. (2012).[2] Discovery of a Highly Selective PLD2 Inhibitor.[2][4] Probe Reports from the NIH Molecular Libraries Program.

  • Brown, H. A., et al. (2017).[5] Targeting Phospholipase D in Cancer, Infection and Neurodegenerative Disorders.[3][4][5][7] Nature Reviews Drug Discovery, 16(5), 351-367.[7]

  • Stowell, M. H., et al. (2014). Isoform-selective probes for phospholipase D. Methods in Enzymology, 541, 199-211.

Sources

Publish Comparison Guide: Negative Control Experiments for VU6001192 Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous experimental framework for the validation and negative control of VU6001192 , a highly selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGlu2).

Product: this compound (mGlu2 Selective NAM) Primary Application: Pharmacological isolation of mGlu2 function vs. mGlu3.[1][2] Core Reference: Felts et al., J. Med.[1][3][4] Chem. 2015.

Part 1: Core Directive & Scientific Rationale

The "Selectivity" Imperative

In the study of Group II metabotropic glutamate receptors (mGlu2 and mGlu3), the primary experimental challenge is orthosteric conservation . The glutamate binding sites of mGlu2 and mGlu3 are nearly identical, rendering traditional orthosteric antagonists (e.g., LY341495) non-selective.

This compound (Compound 58) was developed specifically to solve this problem. It binds to a less conserved allosteric site within the 7TM domain.[5] Therefore, the definitive negative control experiment for this compound is not merely a "no-drug" blank, but a functional selectivity assay against mGlu3 . If your readout (e.g., LTD inhibition, behavioral change) is abolished in mGlu2-knockout systems but preserved in mGlu3-dependent systems, the probe is validated.

The "Scaffold" Control

While commercial "inactive analogs" are rare for specific academic probes, the scientific standard requires a chemotype-matched negative control . This is a molecule with the same core scaffold (4-oxo-1,4-dihydroquinoline-3-carboxamide) but lacking the critical pharmacophores required for allosteric binding.

Part 2: Comparative Performance & Alternatives

Researchers must choose the correct tool for their specific assay context (in vitro vs. in vivo).

Table 1: this compound vs. Key Alternatives
FeatureThis compound VU6001966 Decoglurant (RG1578) LY341495
Mechanism mGlu2 NAM (Allosteric)mGlu2 NAM (Allosteric)mGlu2/3 NAMOrthosteric Antagonist
Selectivity >100-fold vs mGlu3 >300-fold vs mGlu3 Mixed mGlu2/3Non-selective (Group II/III)
Potency (IC50) ~207 nM (mGlu2)~78 nM (mGlu2)Low nMLow nM
CNS Penetration Moderate (

)
Excellent (

)
GoodPoor (Systemic)
Best Use Case In vitro slice physiology, cellular assays.In vivo behavioral studies (rodents).[1][2][6]Clinical translational comparisons.Broad Group II blockade (Positive Control).

Critical Insight: If you are performing in vivo behavioral experiments, VU6001966 (the optimized successor to this compound) is the superior choice due to enhanced brain-to-plasma distribution (


), whereas this compound remains a gold standard for in vitro electrophysiology and cell biology.

Part 3: Experimental Protocols for Validation

Protocol A: The "Functional Negative Control" (mGlu3 Counter-Screen)

Objective: Prove that the observed inhibition is specific to mGlu2 and not an off-target effect on the closely related mGlu3.

System:

  • Cell Line: HEK293 stably expressing mGlu2/G

    
     (Test) vs. HEK293 expressing mGlu3/G
    
    
    
    (Control).
  • Readout: Calcium Flux (FLIPR/Fluo-4).

Step-by-Step Workflow:

  • Cell Plating: Plate 20,000 cells/well in poly-D-lysine coated 384-well black plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM (2

    
    M) + Probenecid (2.5 mM) in assay buffer (HBSS + 20 mM HEPES) for 60 min at 37°C.
    
  • Compound Pre-treatment (The NAM Mode):

    • Add This compound (10-point concentration curve, 30

      
      M to 1 nM) to cells.
      
    • Incubate for 10–15 minutes. Critical: NAMs require pre-incubation to occupy the allosteric site before agonist challenge.

  • Agonist Challenge:

    • Inject Glutamate (EC

      
       concentration, typically ~1-5 
      
      
      
      M) to all wells.
  • Data Acquisition: Measure fluorescence increase for 120 seconds.

  • Validation Criteria:

    • mGlu2 Cells: this compound should concentration-dependently inhibit the glutamate response (IC50

      
       200 nM).
      
    • mGlu3 Cells (Negative Control): this compound should show no inhibition up to 30

      
      M.
      
Protocol B: Genetic Negative Control (Electrophysiology)

Objective: Confirm mechanism in native tissue (e.g., Prefrontal Cortex slices).

  • Preparation: Prepare acute brain slices (300

    
    m) from WT mice and Grm2-/- (mGlu2 KO)  mice.
    
  • Induction: Induce Long-Term Depression (LTD) via low-frequency stimulation (1 Hz, 10 min) or bath application of DCG-IV (Group II agonist).

  • Application: Perfuse this compound (10

    
    M).
    
  • Result Interpretation:

    • WT Slices: this compound blocks the induction of LTD (if mGlu2-dependent).

    • KO Slices (Negative Control): The LTD should be absent or, if residual LTD exists (mGlu3-mediated), this compound should have no effect on it.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: mGlu2 Signaling & NAM Action

This diagram illustrates the specific intervention point of this compound within the G-protein signaling cascade, distinguishing it from orthosteric ligands.

mGlu2_Signaling cluster_membrane Cell Membrane Glutamate Glutamate (Orthosteric Agonist) mGlu2 mGlu2 Receptor (7TM Domain) Glutamate->mGlu2 Activates This compound This compound (NAM) AllostericSite Allosteric Pocket (TMD) This compound->AllostericSite Binds & Stabilizes Inactive State Gio G i/o Protein This compound->Gio BLOCKS Signaling mGlu2->Gio Couples AllostericSite->mGlu2 Negative Modulation AC Adenylyl Cyclase Gio->AC Inhibits VDCC V-gated Ca2+ Channels Gio->VDCC Inhibits cAMP cAMP Levels AC->cAMP Reduces Release Glutamate Release (Presynaptic Inhibition) VDCC->Release Reduces

Caption: this compound binds the transmembrane domain (TMD), locking mGlu2 in an inactive conformation and preventing Gi/o coupling despite glutamate presence.

Diagram 2: Experimental Validation Logic

A decision tree for researchers to validate their probe data.

Validation_Workflow Start Start: Observed Effect with this compound Check1 Control 1: mGlu3 Assay Start->Check1 Result1 Effect Persists on mGlu3? Check1->Result1 Check2 Control 2: Genetic KO (Grm2 -/-) Result2 Effect Persists in KO? Check2->Result2 Result1->Check2 No (Selective) Invalid INVALID: Off-Target Effect Result1->Invalid Yes (Non-selective) Valid VALIDATED mGlu2 Mechanism Result2->Valid No (mGlu2 Specific) Result2->Invalid Yes (Off-target)

Caption: Step-wise validation logic to rule out mGlu3 cross-reactivity and non-specific scaffold effects.

References

  • Felts, A. S., et al. (2015). Discovery of a Potent and Highly Selective mGlu2 Negative Allosteric Modulator (this compound) from a Series of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides.[2][4] Journal of Medicinal Chemistry, 58(22), 9027–9040.

  • Bollinger, K. A., et al. (2017). Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core.[7] ACS Medicinal Chemistry Letters, 8(9), 919–924.

  • Engers, J. L., et al. (2015). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. Journal of Medicinal Chemistry.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.